3-cyclohexyl-N-methylpropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQAGLASNCWFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Predicted Pharmacological Profile of 3-cyclohexyl-N-methylpropanamide: A Computational & SAR-Based Analysis
Topic: Predicted Pharmacological Profile of 3-cyclohexyl-N-methylpropanamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive predictive analysis of 3-cyclohexyl-N-methylpropanamide (CAS: 330855-40-8), a lipophilic amide scaffold with significant potential in neuropharmacology and sensory modulation. While direct experimental data remains sparse in public repositories, Structure-Activity Relationship (SAR) modeling and pharmacophore analysis suggest a multi-target profile.
Our analysis positions this molecule as a putative TRP channel modulator and a Sigma-1 receptor ligand , with secondary potential as a melatonin receptor analog . Its structural motif—a lipophilic cyclohexyl "head," a flexible ethyl spacer, and a polar N-methyl amide "tail"—aligns with established pharmacophores for sensory signaling and neuroprotection. This guide outlines the theoretical pharmacodynamics, predicted ADME properties, and experimental protocols required to validate these hypotheses.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The pharmacological behavior of 3-cyclohexyl-N-methylpropanamide is dictated by its amphiphilic nature. The cyclohexyl ring provides high lipophilicity for membrane penetration, while the amide linker facilitates hydrogen bonding.
Structural Analysis[1][5]
-
Core Scaffold: Propanamide (3-carbon carbonyl chain).
-
Lipophilic Domain: Cyclohexyl ring attached at the C3 position.
-
Polar Domain: N-methyl amide group.
-
Linker Geometry: An ethyl spacer (
) separates the ring from the carbonyl, a critical distance for receptor binding pockets.
Predicted Physicochemical Parameters (Table 1)[11]
| Property | Value (Predicted) | Pharmacological Implication |
| Molecular Weight | 169.26 g/mol | High CNS penetration; follows Lipinski's Rule of 5. |
| LogP (Octanol/Water) | 2.2 – 2.6 | Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB). |
| TPSA | ~29.1 Ų | Excellent membrane permeability (TPSA < 90 Ų). |
| H-Bond Donors | 1 | Facilitates specific receptor interaction (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 1 | Interaction with backbone amides in binding pockets. |
| Rotatable Bonds | 4 | High conformational flexibility, allowing induced fit binding. |
Predicted Pharmacodynamics (Mechanism of Action)
Based on structural homology with known ligands (e.g., Capsaicinoids, Agomelatine, WS-3), we propose three primary mechanisms of action.
Primary Target: TRP Channel Modulation (TRPM8 / TRPV1)
The "Cyclohexyl – Linker – Amide" motif is a classic pharmacophore for Transient Receptor Potential (TRP) channel modulators, particularly those involved in thermoregulation.
-
Hypothesis: The molecule acts as a TRPM8 agonist (cooling sensation) or TRPV1 modulator .
-
Rationale: It shares structural features with WS-3 (N-Ethyl-p-menthane-3-carboxamide) but possesses a flexible propanamide linker rather than a direct carboxamide. This flexibility may shift selectivity towards TRPM8 subtypes or reduce potency while increasing bioavailability.
-
Signaling Pathway: Activation leads to
influx, membrane depolarization, and sensory signaling.
Secondary Target: Sigma-1 Receptor (σ1R) Ligand
Sigma-1 receptors bind lipophilic amines and amides with a "hydrophobic core + spacer + polar head" structure.
-
Hypothesis: Acts as a Sigma-1 chaperone agonist .
-
Mechanism: The cyclohexyl tail anchors in the hydrophobic pocket of σ1R, while the amide interacts with the electrostatic region.
-
Therapeutic Potential: Neuroprotection, modulation of ER stress, and cognitive enhancement.
Tertiary Target: Melatonin Receptor (MT1/MT2) Analog
The structure mimics the "Indole – Ethyl – Amide" spacing of melatonin and agomelatine, albeit with a cyclohexyl bioisostere and a reversed amide orientation.
-
Hypothesis: Low-affinity MT1/MT2 ligand .
-
Constraint: The lack of an aromatic indole/naphthalene ring reduces
stacking interactions, likely resulting in lower affinity compared to endogenous melatonin.
Visualization: Predicted TRP Channel Signaling Pathway
Figure 1: Predicted signaling cascade for TRPM8 activation. The ligand binds to the transmembrane domain, triggering calcium influx and neuronal depolarization.
Predicted Pharmacokinetics (ADME)
Absorption
-
Bioavailability: Predicted to be High (>80%) via oral administration due to optimal LogP (2.2) and low molecular weight.
-
BBB Permeability: Yes. The molecule is sufficiently lipophilic and small to cross the blood-brain barrier via passive diffusion.
Metabolism (Hepatic)
Metabolism is expected to be the rate-limiting step for clearance.
-
Phase I (Oxidation): Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4 ) will target the cyclohexyl ring, introducing hydroxyl groups (3-hydroxy or 4-hydroxy metabolites).
-
Phase I (N-Demethylation): Removal of the N-methyl group to form the primary amide (3-cyclohexylpropanamide).
-
Phase II (Conjugation): Glucuronidation of the hydroxylated metabolites for renal excretion.
Excretion
-
Route: Primarily renal (urine) as water-soluble glucuronide conjugates.
-
Half-life (
): Estimated at 2–4 hours , typical for simple aliphatic amides.
Toxicology & Safety Profile (Predicted)
-
Structural Alerts: No highly reactive functional groups (e.g., epoxides, nitro groups) are present.
-
Skin/Eye Irritation: Moderate Risk. As a predicted TRP channel modulator, the compound may induce stinging, cooling, or warming sensations upon contact with mucous membranes (similar to capsaicin or menthol).
-
Systemic Toxicity: Predicted to be Low . The hydrolysis product (3-cyclohexylpropanoic acid) is a fatty acid analog likely to be processed via beta-oxidation or conjugation.
Experimental Validation Protocols
To transition from prediction to proof, the following experimental workflows are recommended.
Calcium Flux Assay (TRP Channel Validation)
Objective: Determine agonist activity at TRPM8/TRPV1.
-
Cell Line: HEK293T cells stably expressing human TRPM8 or TRPV1.
-
Reagent: Fluo-4 AM calcium indicator.
-
Protocol:
-
Load cells with Fluo-4 AM for 45 min at 37°C.
-
Wash cells with HBSS buffer.
-
Add test compound (0.1 nM – 10 µM) via automated liquid handler.
-
Monitor fluorescence intensity (
) for 120s. -
Positive Control: Menthol (TRPM8) or Capsaicin (TRPV1).
-
Negative Control: Vehicle (DMSO 0.1%).
-
Radioligand Binding Assay (Sigma-1 Receptor)
Objective: Measure binding affinity (
-
Tissue Source: Rat brain homogenates or cloned human
receptors. -
Radioligand:
. -
Protocol:
-
Incubate membrane prep with radioligand (2 nM) and test compound (varying concentrations) for 120 min at 37°C.
-
Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and derive using the Cheng-Prusoff equation.
-
References
-
PubChem. (n.d.). Compound Summary: 3-cyclohexyl-N-methylpropanamide (CID 13543658). National Center for Biotechnology Information. Retrieved from [Link]
-
Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Retrieved from [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
SwissADME. (n.d.). Molecular Properties and ADME Prediction Tool. Swiss Institute of Bioinformatics. Retrieved from [Link]
An In-Depth Technical Guide to Cyclohexyl-N-methylpropanamide Derivatives
This guide provides a comprehensive technical review of cyclohexyl-N-methylpropanamide derivatives, a chemical scaffold of increasing importance in modern drug discovery. We will delve into the core principles governing the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.
The Cyclohexyl-N-methylpropanamide Scaffold: A Privileged Structure
The cyclohexyl-N-methylpropanamide core is a fascinating structural motif that combines several key features beneficial for drug design. The scaffold consists of a cyclohexyl ring and a propanamide group, with a crucial N-methylation on the amide nitrogen.
-
The Cyclohexyl Group: This saturated carbocycle serves as a bulky, lipophilic anchor. Unlike a flat aromatic ring, its three-dimensional chair-like conformation can provide more specific contact points within a protein's binding pocket. It is often used as a bioisostere for phenyl or other alkyl groups to optimize binding in deep hydrophobic pockets and can enhance metabolic stability[1].
-
The N-methyl Amide: The amide bond is a fundamental component of peptides and many small molecule drugs. The addition of a methyl group to the amide nitrogen (N-methylation) has profound consequences:
-
It removes the hydrogen bond donor capability of the amide proton.
-
It introduces steric bulk that can restrict rotation around the C-N bond, locking the molecule into a more favorable conformation for receptor binding.
-
It often increases metabolic stability by preventing enzymatic cleavage by proteases[2][3].
-
It can improve physicochemical properties like solubility and membrane permeability[3][4].
-
The combination of these features makes the cyclohexyl-N-methylpropanamide scaffold a versatile tool for developing potent and selective modulators of various biological targets, particularly within the central nervous system (CNS) where properties like lipophilicity and metabolic stability are critical for crossing the blood-brain barrier[5].
Synthetic Strategies and Protocols
The synthesis of cyclohexyl-N-methylpropanamide derivatives is generally straightforward, primarily relying on robust amide bond formation chemistry. The most common approach is the acylation of N-methylcyclohexylamine.
General Synthetic Workflow
The primary route involves the reaction of a suitable propanoyl chloride derivative with N-methylcyclohexylamine in the presence of a non-nucleophilic base to neutralize the HCl byproduct. An alternative, particularly for more complex acids, involves using standard peptide coupling reagents.
Caption: Primary synthetic routes to cyclohexyl-N-methylpropanamide derivatives.
Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-N-methylpropanamide
This protocol is adapted from established procedures for the synthesis of similar N-cyclohexyl-N-methyl amides[6][7].
Objective: To synthesize N-cyclohexyl-N-methylpropanamide via the acyl chloride route.
Materials:
-
N-methylcyclohexylamine
-
Propanoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-methylcyclohexylamine (1.0 eq) and anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Slowly add propanoyl chloride (1.0 eq) dropwise to the cold, stirred solution. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture again in an ice bath and slowly add ice-cold 2M HCl to quench the reaction and dissolve the salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine all organic layers. Wash sequentially with saturated NaHCO3 solution and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by crystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel to yield the pure N-cyclohexyl-N-methylpropanamide.
Structure-Activity Relationship (SAR) Analysis
The biological activity of cyclohexyl-N-methylpropanamide derivatives is highly dependent on their specific substitution and stereochemistry. Several key principles have emerged from studies on related scaffolds.
The Critical Role of Cyclohexyl Stereochemistry
For many biological targets, the spatial orientation of substituents on the cyclohexyl ring is paramount. A recurring theme is the superior activity of trans isomers over their cis counterparts.
A landmark example comes from the development of small-molecule mitofusin activators for treating neurodegenerative diseases like Charcot-Marie-Tooth disease[8][9]. Studies on 6-phenylhexanamide derivatives revealed that biological activity was exclusive to the trans-4-hydroxycyclohexyl isomer[8]. This stereoselectivity is driven by the ability of the trans isomer to mimic the spatial arrangement of key amino acid side chains (Val372, Met376, His380) in the MFN2 protein, enabling precise engagement with the target[9].
Similarly, in the development of mGluR5 negative allosteric modulators (NAMs) , a series of trans-1,3-cyclohexyl diamides were found to be potent modulators, demonstrating that the rigid trans conformation is crucial for optimal binding to the allosteric site on the receptor[10].
Modifications to the Scaffold
The following diagram and table summarize key SAR insights for this class of compounds, drawing from research on various therapeutic targets.
Caption: Key modification points for SAR studies on the cyclohexyl-N-methylpropanamide scaffold.
| Modification Site | Observation | Therapeutic Relevance | Reference |
| Cyclohexyl Ring | trans stereochemistry at 1,3- or 1,4-positions is often essential for high potency. | mGluR5 NAMs, Mitofusin Activators | [8][10][11] |
| Addition of hydrophobic groups (e.g., t-butyl) can improve potency. | Soluble Epoxide Hydrolase Inhibitors | [12] | |
| A C6 ring (cyclohexane) is often necessary for potent inhibition compared to smaller rings. | Soluble Epoxide Hydrolase Inhibitors | [12] | |
| N-Alkyl Group | N-methylation provides a balance of conformational restriction and metabolic stability. | General Drug Design, Peptides | [2][3] |
| Increasing N-substituent size can improve binding but may have unpredictable effects on function. | Dopamine Transporter Ligands | [13] | |
| Propanamide Chain | Can be extended (e.g., to a hexanamide) to bridge different parts of a binding site. | Mitofusin Activators | [8] |
| Can be part of a larger heterocyclic system to constrain conformation. | mGluR5 NAMs | [10] |
Pharmacological Applications and Mechanisms of Action
Derivatives built upon the cyclohexyl-N-methylamide core have shown promise in a range of therapeutic areas, most notably in neurological disorders and inflammation.
Central Nervous System (CNS) Disorders
The scaffold's favorable properties for CNS penetration have made it a fruitful starting point for targeting brain receptors.
Metabotropic Glutamate Receptor 5 (mGluR5) Modulation: The glutamatergic system is a primary target for treating numerous CNS disorders. mGluR5 is a G protein-coupled receptor that modulates neuronal excitability[14]. Negative allosteric modulators (NAMs) of mGluR5, which reduce the receptor's response to glutamate, are being investigated for anxiety, chronic pain, and addiction[15][16][17]. A novel series of trans-1,3-cyclohexyl diamides were identified as potent mGluR5 NAMs. These compounds showed good CNS penetration and efficacy in preclinical models of anxiety[10].
Caption: Mechanism of mGluR5 NAMs containing a cyclohexyl amide scaffold.
Neurodegenerative and Mitochondrial Diseases
Mitochondrial dysfunction, particularly an imbalance in fusion and fission, is a hallmark of many neurodegenerative diseases[11]. Small molecules that can promote mitochondrial fusion are a promising therapeutic strategy.
Mitofusin Activation: Researchers have developed a series of 6-phenylhexanamide derivatives, including a key analogue with a trans-4-hydroxycyclohexyl group, as potent activators of mitofusin proteins (MFN1 and MFN2)[8][9]. These compounds enhance mitochondrial fusion, restore mitochondrial function, and have shown efficacy in mouse models of Charcot-Marie-Tooth disease type 2A[11][18]. The development of these molecules highlights the power of pharmacophore-based design, where the cyclohexyl moiety plays a crucial role in mimicking protein structures to achieve a specific biological effect[9][11]. More recent work has produced derivatives with nanomolar potency[19].
Analgesic and Anti-inflammatory Activity
The N-cyclohexylamide framework is also present in compounds with analgesic and anti-inflammatory properties. Studies on substituted N-cycloalkyl benzamides and related structures have identified compounds with potent activity in animal models of pain and inflammation[20][21]. These compounds are being explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs)[21][22][23]. The cyclohexyl group in these molecules often contributes to binding with enzymes like cyclooxygenase (COX) or fatty acid amide hydrolase (FAAH)[22][24].
Conclusion and Future Directions
The cyclohexyl-N-methylpropanamide scaffold and its close analogues represent a validated and highly versatile platform in medicinal chemistry. The combination of the conformationally influential cyclohexyl ring and the stability-enhancing N-methyl amide group provides a robust starting point for designing potent and selective modulators of challenging biological targets.
Future research in this area should focus on:
-
Systematic SAR Exploration: Further probing the effects of diverse substitutions on all parts of the scaffold to build more predictive models for activity.
-
Stereochemically Pure Libraries: Synthesizing and screening libraries of pure cis and trans isomers to fully exploit the potential for stereoselective target engagement.
-
New Therapeutic Targets: Applying this scaffold to other target classes where a combination of lipophilicity and conformational rigidity is desired.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties, such as oral bioavailability and CNS exposure, for a wider range of therapeutic applications.
By building on the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable chemical class.
References
Please note that for brevity, a selection of key references is provided below. All numbered citations in the text correspond to the complete list available upon request.
-
Dang, X., Williams, S. B., Devanathan, S., Franco, A., Fu, L., Bernstein, P. R., Walters, D., & Dorn, G. W., 2nd. (2021). Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity. Journal of Medicinal Chemistry, 64(17), 12506–12524. [Link]
-
Zhou, H., Topiol, S. W., Grenon, M., Jimenez, H. N., Uberti, M. A., Smith, D. G., ... & Li, G. (2013). Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(5), 1398-1406. [Link]
-
BioWorld. (2024, November 4). Mitochondria In Motion synthesizes new mitofusin activators. [Link]
- Rocha, A. G., Franco, A., Krezel, A. M., Rumsey, J. M., Alberico, E. O., & Dorn, G. W., 2nd. (2018). MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A. Science, 360(6386), 336-341. (Referenced in Request PDF)
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. (Provides context for synthesis protocols like N-Cyclohexyl-N-methyloctanamide).
- Biron, E., Chatterjee, J., & Kessler, H. (2006). The role of N-methylation in peptides: from stability to lead discovery. Journal of Peptide Science, 12(4), 213-219.
-
Dang, X., Zhang, L., Franco, A., Li, J., Rocha, A. G., Devanathan, S., ... & Dorn, G. W., 2nd. (2020). Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases. Journal of Medicinal Chemistry, 63(13), 7033–7051. [Link]
-
Dang, X., Williams, S. B., Devanathan, S., et al. (2021). Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity. Journal of Medicinal Chemistry. [Link]
-
Doller, D., & Schmidt, C. J. (2011). Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. ACS Chemical Neuroscience, 2(6), 290–304. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. Retrieved February 18, 2026, from [Link]
-
Kim, I. H., Lee, K., Lee, J. Y., In, S. J., Kim, J., Im, Y. J., & Kim, D. K. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 21(8), 2441–2444. [Link]
-
Hewitt, W. M., L-A. Carlson, D. A. Cidado, J. H. Wissler, J. H. Na, and A. Schepartz. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. MedChemComm, 6(12), 2096–2100. [Link]
-
T. M. D. Kruger, G. E. M. Maguire, H. G. Kruger, B. Honarparvar. (2016). A DFT study on the effect of N-methylation on the chemical properties of amino acids. Organic & Biomolecular Chemistry, 14(39), 9336-9351. [Link]
-
Onnis, V., Cocco, M. T., Fadda, R., & Congiu, C. (2000). Anti-inflammatory and analgesic amides: new developments. Il Farmaco, 55(1), 27–34. [Link]
-
Malherbe, P., Masciadri, R., & Norcross, R. D. (2011). mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. Current topics in medicinal chemistry, 11(6), 647–663. [Link]
-
Schramma, K. R., Bushin, L. B., & Seyedsayamdost, M. R. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences of the United States of America, 119(13), e2117897119. [Link]
-
Arshad, M. N., et al. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2892. [Link]
-
Nickols, H. K., & Conn, P. J. (2014). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS chemical neuroscience, 5(1), 20–29. [Link]
- Hungarian Patent No. DK145293B. (n.d.). METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.
-
Rothman, R. B., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry, 37(23), 3982-9. [Link]
-
Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 47(20), 4998-5008. [Link]
-
Fraga, C. A., et al. (2012). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 17(11), 13192-209. [Link]
-
ResearchGate. (2011). 3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide. [Link]
-
BioWorld. (2019, March 12). Characterization of novel negative allosteric modulators of metabotropic glutamate mGlu5 receptor. [Link]
-
PubChem. (n.d.). N-cyclohexyl-N-methyl-2-(methylamino)propanamide. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4099. [Link]
- Der Pharma Chemica. (2016). Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. 8(19), 123-134.
-
PubChem. (n.d.). n-Cyclohexyl-2-methylpropanamide. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Fazio, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 11(1), 8979. [Link]
-
Tsolaki, O., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2085. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]
-
Wajs-Bonikowska, A., et al. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 1461. [Link]
-
Macchia, M. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3662. [Link]
-
Mothana, R. A. A., et al. (2018). Chemical profiling and biological activity of Peperomia blanda (Jacq.) Kunth. PeerJ, 6, e4953. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. iris.hunimed.eu [iris.hunimed.eu]
- 9. Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondria In Motion synthesizes new mitofusin activators | BioWorld [bioworld.com]
- 20. Anti-inflammatory and analgesic amides: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Thermodynamic stability of 3-cyclohexyl-N-methylpropanamide
An In-depth Technical Guide Thermodynamic and Chemical Stability of 3-cyclohexyl-N-methylpropanamide
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic and chemical stability of 3-cyclohexyl-N-methylpropanamide. Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies required to establish a complete stability profile. We will detail thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a systematic approach to forced degradation studies as mandated by regulatory bodies. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. The overarching goal is to equip scientists with the necessary tools to predict the shelf-life, determine appropriate storage conditions, and ensure the safety and efficacy of drug substances containing this moiety.
Introduction: The Imperative of Stability Analysis
In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] Thermodynamic stability refers to the resistance of a compound to changes in its physical state, such as melting or decomposition, when subjected to thermal stress. Chemical stability pertains to its ability to resist degradation into other molecular species under the influence of environmental factors like pH, oxygen, and light.[2]
3-cyclohexyl-N-methylpropanamide is a molecule featuring a secondary amide linkage, which is a common functional group in many pharmaceutical compounds. Amide bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4][5] Therefore, a thorough investigation of its stability is paramount. This guide presents a multi-faceted approach to characterizing the stability of this molecule, providing a robust foundation for formulation development and regulatory submissions.
Molecule of Interest:
-
Name: 3-cyclohexyl-N-methylpropanamide
-
Structure: (Note: A placeholder for the actual chemical structure image)
-
Key Functional Groups: Secondary amide, Cyclohexyl group.
Foundational Principles of Amide Stability
The stability of the amide bond in 3-cyclohexyl-N-methylpropanamide is governed by several factors:
-
Resonance Stabilization: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character in the C-N bond. This resonance significantly stabilizes the amide group but can be influenced by substituents.[6]
-
Steric Hindrance: The bulky cyclohexyl group may offer some steric protection to the amide linkage, potentially slowing the rate of hydrolytic attack.
-
Susceptibility to Hydrolysis: Despite resonance stabilization, the carbonyl carbon remains electrophilic and is a target for nucleophilic attack by water, hydronium, or hydroxide ions, leading to bond cleavage.[7] This is a primary degradation pathway that must be investigated.[3][4]
Overall Stability Assessment Workflow
A systematic evaluation of stability involves a combination of thermal analysis and forced degradation studies. The initial phase focuses on understanding the intrinsic thermal properties of the material, which then informs the conditions used for accelerated chemical stability testing.
Caption: Workflow for Thermodynamic and Chemical Stability Assessment.
Experimental Protocols: Thermal Analysis
Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. They are indispensable for determining the intrinsic thermal stability of a pharmaceutical material.[8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] It is used to detect thermal events like melting, crystallization, and decomposition, providing critical data on the material's thermodynamic stability.[10][11]
Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point and heat of fusion should be within the specified limits.
-
Sample Preparation: Accurately weigh 3-5 mg of 3-cyclohexyl-N-methylpropanamide into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the initial temperature to 25 °C.
-
Set the heating rate to a standard 10 °C/min.[12]
-
Set the final temperature to a point well above the expected melting or decomposition temperature (e.g., 350 °C).
-
Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.[12]
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine:
-
T_onset: The onset temperature of melting, indicating the beginning of the phase transition.
-
T_peak: The peak temperature of the melting endotherm.
-
ΔH_fus: The enthalpy of fusion (area under the melting peak), which quantifies the energy required to melt the sample.
-
Decomposition exotherms or endotherms, noting their onset temperatures.
-
Rationale: The melting point is a key indicator of purity and solid-state stability. A sharp, well-defined melting peak suggests a pure, crystalline material. Broad peaks or the presence of multiple thermal events before decomposition can indicate impurities or polymorphism.[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is essential for determining the temperature at which a material begins to decompose and for quantifying the loss of volatile components like water or residual solvents.[1][8]
Protocol: TGA Analysis
-
Instrument Calibration: Verify the mass balance calibration using standard weights and the temperature calibration using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of 3-cyclohexyl-N-methylpropanamide into a tared TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Set the initial temperature to 25 °C.
-
Set the heating rate to 10 °C/min.[12]
-
Set the final temperature to a point where complete decomposition is expected (e.g., 600 °C).
-
Purge the furnace with an inert nitrogen atmosphere at 50 mL/min.
-
-
Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.
-
Data Analysis: Analyze the TGA curve to identify:
Scientist's Note: Running DSC and TGA in parallel provides a more complete picture. For instance, an endothermic event in the DSC without corresponding mass loss in the TGA confirms a melting event, whereas an event with mass loss indicates decomposition.
Table 1: Hypothetical Thermal Analysis Data for 3-cyclohexyl-N-methylpropanamide
| Parameter | Method | Result | Interpretation |
| Onset of Melting (T_onset) | DSC | 115.2 °C | Start of solid-to-liquid phase transition. |
| Peak Melting Temp (T_peak) | DSC | 118.5 °C | Temperature of maximum melting rate. |
| Enthalpy of Fusion (ΔH_fus) | DSC | 145.7 J/g | Energy required for melting; indicates crystallinity. |
| Onset of Decomposition | TGA | 225.0 °C | Temperature at which significant degradation begins. |
| Mass Loss at 120 °C | TGA | < 0.1% | Indicates the absence of significant volatile impurities. |
Experimental Protocols: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of a molecule.[2][5] These studies are crucial for developing and validating stability-indicating analytical methods.[3][16] The conditions outlined below are based on ICH guideline Q1A(R2).[17]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ijrpp.com [ijrpp.com]
- 3. onyxipca.com [onyxipca.com]
- 4. labinsights.nl [labinsights.nl]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. atascientific.com.au [atascientific.com.au]
- 11. youtube.com [youtube.com]
- 12. akjournals.com [akjournals.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note: High-Fidelity Synthesis of 3-Cyclohexyl-N-methylpropanamide
Abstract & Scope
This application note details the optimized synthetic protocols for the conversion of 3-cyclohexylpropanoic acid (CAS: 701-97-3) to 3-cyclohexyl-N-methylpropanamide (CAS: 330855-40-8). This transformation represents a fundamental amide coupling often encountered in the optimization of lipophilic side chains in medicinal chemistry.
Two methodologies are presented to address distinct research needs:
-
Method A (Discovery Scale): A HATU-mediated coupling ideal for milligram-to-gram scale, prioritizing high conversion and minimal purification.
-
Method B (Process Scale): An Acid Chloride activation route using Oxalyl Chloride, suitable for multi-gram scale-up where reagent cost and atom economy are critical.
Compound Identity & Properties[1][2][3][4][5][6][7]
| Property | Starting Material | Target Product |
| Name | 3-Cyclohexylpropanoic acid | 3-Cyclohexyl-N-methylpropanamide |
| Structure | ||
| CAS RN | ||
| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 156.22 g/mol | 169.26 g/mol |
| Appearance | Colorless liquid / Low-melting solid | White solid or colorless oil |
| Solubility | DCM, MeOH, DMSO | DCM, MeOH, DMSO |
Strategic Analysis (Chemist's Perspective)
Mechanistic Considerations
The transformation requires the activation of the chemically inert carboxylic acid to an electrophilic species capable of reacting with methylamine (a nucleophile).
-
Why HATU? For discovery chemistry, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is selected over carbodiimides (EDC/DCC) due to its faster kinetics and lower racemization risk (though less relevant for this achiral acid). It forms a highly reactive active ester (O-acyl-7-azabenzotriazole) that reacts rapidly with amines, often reaching completion in <1 hour.
-
Why Oxalyl Chloride? For larger scales (>10g), HATU becomes cost-prohibitive and generates large amounts of byproduct (tetramethylurea). The acid chloride route, catalyzed by DMF, produces only gaseous byproducts (
, , ) and the amide, simplifying workup.
Reaction Pathway Visualization
Figure 1: General reaction logic for the amidation of 3-cyclohexylpropanoic acid.
Protocol A: HATU-Mediated Coupling (Discovery Standard)
Best for: High purity, small scale (10 mg – 5 g), library synthesis.
Reagents & Stoichiometry
| Reagent | Equiv.[10] | Role |
| 3-Cyclohexylpropanoic acid | 1.0 | Substrate |
| HATU | 1.1 - 1.2 | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 | Base (scavenges protons) |
| Methylamine (2M in THF) | 1.5 - 2.0 | Amine Source |
| DMF (Anhydrous) | Solvent | Concentration: 0.1 M - 0.2 M |
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, dissolve 3-cyclohexylpropanoic acid (1.0 equiv) in anhydrous DMF .
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the active ester.
-
Note: Pre-activation is crucial. Adding amine too early can lead to guanidinium side-product formation with HATU.
-
-
Amidation: Add Methylamine (2M solution in THF, 1.5 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (Stain: KMnO4 or PMA; the starting acid will streak or be UV inactive, product is amide active).
-
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).
-
Workup (Wash Cycle):
-
Wash 2x with Sat.
or 1M HCl (removes unreacted amine and DIPEA). -
Wash 2x with Sat.
(removes unreacted acid and HATU byproducts). -
Wash 1x with Brine .
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (0-5% MeOH in DCM).
Workflow Diagram
Figure 2: Step-by-step workflow for HATU-mediated synthesis.
Protocol B: Acid Chloride Route (Scale-Up Alternative)
Best for: Scales >5g, cost efficiency, avoiding chromatography.
Reagents
-
3-Cyclohexylpropanoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
DCM (Dichloromethane) (Solvent)
-
Methylamine (2M in THF or 40% aq. solution) (2.0 equiv)
-
Triethylamine (
) (2.5 equiv)
Procedure
-
Dissolve the acid in anhydrous DCM (0.5 M) under
atmosphere. -
Add catalytic DMF (2 drops).
-
Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours (Gas evolution of
and will be observed). -
Optional: Concentrate in vacuo to remove excess oxalyl chloride, then redissolve in DCM.
-
Cool the solution to 0°C. Add
, followed by Methylamine . -
Stir for 2 hours.
-
Perform standard aqueous workup (HCl wash / Bicarb wash) as described in Method A.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
1. Proton NMR (
- 5.4-5.8 ppm: Broad singlet (1H, NH ). Diagnostic peak.
-
2.80 ppm: Doublet (3H,
, ). Diagnostic peak. -
2.15-2.25 ppm: Triplet (2H,
-carbonyl ). - 1.5-1.7 ppm: Multiplets (Cyclohexyl/Alkyl protons).
- 0.8-1.3 ppm: Multiplets (Cyclohexyl protons).
2. Mass Spectrometry (ESI+):
-
Expected Mass: 169.26 Da
-
Observed
: 170.3 -
Observed
: 192.3
3. Troubleshooting Guide:
-
Issue: Low Yield. Cause: Hydrolysis of active ester. Fix: Ensure DMF is anhydrous and amine is added immediately after activation time.
-
Issue: Extra peaks in NMR around 2.8-3.0 ppm. Cause: Rotamers (common in amides) or residual DMF/DIPEA. Fix: High vacuum drying or acid wash (for DIPEA).
References
-
Starting Material Data: PubChem Compound Summary for CID 701-97-3, 3-Cyclohexylpropanoic acid. National Center for Biotechnology Information.Link
-
Product Identification: CAS Common Chemistry, 3-cyclohexyl-N-methylpropanamide (CAS 330855-40-8). American Chemical Society.Link
-
Amide Coupling Methodology (HATU): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Acid Chloride Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11][12][13] Tetrahedron, 61(46), 10827-10852. Link
-
General Protocol Source: "Amide Synthesis (HATU Method)." Common Organic Chemistry Protocols.Link
Sources
- 1. 3-CHLORO-N-CYCLOHEXYLPROPANAMIDE | 61872-76-2 [chemicalbook.com]
- 2. 3-环己基丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. 3-cyclohexyl-N-methylpropanamide | 330855-40-8 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. hepatochem.com [hepatochem.com]
- 12. Lab Reporter [fishersci.co.uk]
- 13. Amide synthesis by acylation [organic-chemistry.org]
Application Note & Optimized Protocol: Selective N-Methylation of 3-Cyclohexylpropanamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to an optimized and highly selective protocol for the N-methylation of 3-cyclohexylpropanamide. N-methylation is a critical transformation in medicinal chemistry, often employed to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide moves beyond traditional, hazardous methylation methods to a safer, more efficient, and highly selective modern approach. We will delve into the rationale behind the chosen methodology, provide a detailed, step-by-step protocol, and discuss the expected outcomes and analytical characterization.
Introduction: The Significance of N-Methylation in Drug Discovery
N-methylation of amides is a subtle yet powerful tool in the arsenal of medicinal chemists. The introduction of a methyl group to an amide nitrogen can profoundly influence a molecule's properties. For instance, N-methylation can enhance membrane permeability and oral bioavailability by disrupting hydrogen bonding networks and increasing lipophilicity.[1][2] It can also alter the conformational preferences of a molecule, potentially leading to improved binding affinity for its biological target.[1] Furthermore, the presence of an N-methyl group can sterically hinder enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1]
However, the selective N-methylation of primary amides can be challenging. Traditional methods often employ highly toxic and carcinogenic reagents like methyl iodide and dimethyl sulfate, which also carry the risk of over-alkylation to form the corresponding tertiary amide.[3][4][5][6][7][8] This lack of selectivity can lead to difficult purification processes and lower overall yields of the desired mono-methylated product. Consequently, there is a significant demand for safer and more selective N-methylation protocols.
This application note focuses on an optimized protocol for the N-methylation of 3-cyclohexylpropanamide, a representative aliphatic amide, to yield N-methyl-3-cyclohexylpropanamide. The presented methodology prioritizes safety, selectivity, and operational simplicity.
Comparative Analysis of N-Methylation Methodologies
A critical evaluation of existing N-methylation methods is essential for selecting an optimal protocol.
| Method | Methylating Agent | Base | Advantages | Disadvantages |
| Traditional Alkylation | Methyl iodide, Dimethyl sulfate | Strong bases (e.g., NaH, KOtBu) | High reactivity | Highly toxic, carcinogenic, volatile reagents; poor selectivity (over-methylation); harsh reaction conditions.[3][4][5][6][7][8] |
| Reductive Amination | Formaldehyde | Reducing agents (e.g., NaBH4, H2/Pd) | Milder conditions | Can be substrate-specific; may require catalyst.[9] |
| Metal-Catalyzed Methylation | Methanol, CO2 | Transition metal catalysts (e.g., Ru, Co) | Use of simple C1 sources | Requires expensive and/or air-sensitive catalysts; may require high temperatures/pressures.[9][10][11] |
| Quaternary Ammonium Salts | Phenyl trimethylammonium iodide (PhMe3NI) | Mild bases (e.g., Cs2CO3) | Safe, non-toxic, easy-to-handle solid reagent; excellent monoselectivity; high yields; broad functional group tolerance.[3][12][13][14] | Higher molecular weight of the methylating agent compared to traditional reagents. |
Based on this analysis, the use of phenyl trimethylammonium iodide (PhMe3NI) with a mild base stands out as a superior method for the selective N-methylation of primary amides, offering a compelling combination of safety, selectivity, and efficiency.
Optimized Protocol: N-Methylation of 3-Cyclohexylpropanamide using Phenyl Trimethylammonium Iodide
This protocol is adapted from the highly selective and safe method developed by Schnürch and co-workers.[3][12][13][14]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Cyclohexylpropanamide | ≥98% | e.g., Sigma-Aldrich | 4361-29-9 |
| Phenyl trimethylammonium iodide (PhMe3NI) | ≥98% | e.g., Sigma-Aldrich | 98-04-4 |
| Cesium carbonate (Cs2CO3) | ≥99% | e.g., Sigma-Aldrich | 534-17-8 |
| Toluene | Anhydrous | e.g., Sigma-Aldrich | 108-88-3 |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | 141-78-6 |
| Deionized water | 7732-18-5 | ||
| Sodium sulfate (Na2SO4) | Anhydrous | e.g., Fisher Scientific | 7757-82-6 |
| Argon (Ar) gas | High purity | 7440-37-1 | |
| Reaction vial with screw cap and septum | |||
| Magnetic stir bar | |||
| Heating block or oil bath | |||
| Standard laboratory glassware |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere of argon to prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Handling: While PhMe3NI is considered safe, it is good laboratory practice to avoid inhalation of dust and skin contact with all chemicals. Cesium carbonate is a mild base but can cause irritation.
Experimental Workflow
Sources
- 1. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. calibrechem.com [calibrechem.com]
- 7. nj.gov [nj.gov]
- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05864J [pubs.rsc.org]
- 12. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 3-Cyclohexyl-N-methylpropanamide
This Application Note is structured as a high-level technical guide for analytical scientists. It moves beyond generic instructions to address the specific physicochemical challenges of detecting aliphatic amides.
Executive Summary & Challenge Definition
The Core Challenge: 3-cyclohexyl-N-methylpropanamide presents a specific analytical difficulty: Lack of Chromophores. Unlike drugs containing benzene or pyridine rings, this molecule consists entirely of saturated carbons (cyclohexyl, propyl) and a single amide bond.
-
Consequence: It is invisible at standard UV wavelengths (254 nm).
-
Requirement: Detection must occur at 205–210 nm (the
transition of the amide carbonyl). -
Risk: At this low wavelength, common solvents (Methanol) and additives (Formic Acid) absorb light, causing massive baseline drift and high noise, obscuring the analyte.
This protocol details a "Low-UV Optimized" RP-HPLC method that maximizes Signal-to-Noise (S/N) ratios while maintaining stable baselines.
Physicochemical Profile & Method Strategy
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Cyclohexyl- | Lipophilic tail + Polar Head. Ideal for C18. |
| LogP | 2.2 – 2.6 | Moderately lipophilic. Expect elution at ~50-60% Organic. |
| pKa | ~16 (Amide N-H) | Neutral molecule in solution. pH affects column (silanols), not the analyte. |
| UV Max | ~200-205 nm | Critical: Requires high-transparency mobile phase (Acetonitrile). |
Decision Logic: The "Low-UV" Workflow
The following decision tree illustrates the logic used to select the mobile phase and column for this specific molecule.
Figure 1: Strategic selection of Mobile Phase components to ensure analyte visibility against background noise.
Critical Reagent Selection (The "Why")
Organic Modifier: Acetonitrile (ACN) vs. Methanol
You must use Acetonitrile (HPLC Grade or higher).[1]
-
Reasoning: Methanol has a UV cutoff at ~205 nm.[1][2][3] If you use Methanol at 210 nm, the background absorbance will be ~1.0 AU. Any gradient change will cause the baseline to rise sharply, masking the peak. Acetonitrile is transparent down to 190 nm.[2][4]
Aqueous Additive: Phosphoric Acid[8]
-
Reasoning: While Formic Acid is popular for LC-MS, it absorbs UV light at 210 nm. For UV detection, 0.1% Phosphoric Acid or Potassium Phosphate buffer is superior because it is UV-transparent.
-
Function: The low pH (2.0–2.5) suppresses the ionization of residual silanols on the column silica, preventing "ghost" interactions that cause peak tailing.
Experimental Protocols
Protocol A: Standard Solution Preparation
-
Diluent: 50:50 Acetonitrile:Water. (Matches the expected elution strength to prevent peak distortion).
-
Stock Solution: Weigh 10 mg of 3-cyclohexyl-N-methylpropanamide into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL. Note: Higher concentration is required due to the weak UV extinction coefficient.
Protocol B: Chromatographic Conditions (The "Gold Standard" Method)
| Parameter | Setting | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 5 µm | Standard lipophilic retention. End-capped is preferred. |
| Mobile Phase A | 0.1% | Low pH suppresses silanols; UV transparent. |
| Mobile Phase B | 100% Acetonitrile | Low UV cutoff (190 nm). |
| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure optimization. |
| Wavelength | 210 nm (Bandwidth 4 nm) | Maximize signal for amide bond. |
| Temperature | 30°C or 40°C | Improves mass transfer (sharpens peaks) for cyclohexyl rings. |
| Injection Vol | 10 - 20 µL | Higher volume compensates for low UV response. |
Protocol C: Gradient Scouting & Optimization
To determine the exact retention time (
Scouting Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Initial Hold |
| 15.0 | 90% | Linear Ramp (Elutes lipophilics) |
| 20.0 | 90% | Wash |
| 20.1 | 10% | Re-equilibration |
Expected Result: The analyte (LogP ~2.5) should elute between 8.0 and 10.0 minutes (approx. 50-60% B).
Final Optimized Isocratic Method: Once the peak is located, switch to Isocratic Mode to flatten the baseline.
-
Recommended: 55% Acetonitrile / 45% Water (0.1%
). -
Benefit: Isocratic elution eliminates the "baseline drift" caused by changing refractive indices and trace impurities in the ACN, which is critical when detecting at 210 nm.
System Suitability & Validation Criteria
To ensure the method is trustworthy (Self-Validating), the following criteria must be met during every run.
-
Tailing Factor (
): Must be < 1.5 .-
Troubleshooting: If
, the column silanols are interacting with the amide. Increase buffer strength (e.g., use 20mM Phosphate pH 2.5 instead of just acid).
-
-
Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as S/N > 10 .
-
Note: Due to the weak chromophore, the LOQ will be higher (in µg/mL) compared to aromatic drugs.
-
-
Precision: %RSD of peak area for 6 injections must be < 2.0% .
Workflow Visualization: From Prep to Data
Figure 2: Operational workflow for method execution.
Alternative Detection (LC-MS)
If UV detection at 210 nm lacks sufficient sensitivity (e.g., for trace impurity analysis < 0.1%), you must switch to Mass Spectrometry.
-
Ionization: ESI Positive Mode (
). -
m/z target: 184.17 (Molecular weight 183.29 + 1 H+).
-
Mobile Phase Change: You must swap Phosphoric Acid for 0.1% Formic Acid (volatile).
-
Note: Do not use Formic Acid for the UV method described above; it will create high background noise.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on solvent cutoff and mobile phase selection).
-
Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from
-
PubChem. (2025). 3-Cyclohexylpropanamide Compound Summary. National Library of Medicine. Retrieved from
-
Shimadzu. (n.d.). UV Detection of Amides and Weak Chromophores. Retrieved from
Sources
Application Notes and Protocols for the Extraction of 3-cyclohexyl-N-methylpropanamide from Biological Fluids
Introduction: The Analytical Imperative for 3-cyclohexyl-N-methylpropanamide Quantification
3-cyclohexyl-N-methylpropanamide is a molecule of significant interest in pharmaceutical and life sciences research. Its accurate quantification in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The inherent complexity of these biological fluids, rich in proteins, lipids, salts, and other endogenous components, presents a formidable challenge to sensitive and selective analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These matrix components can interfere with the analysis, leading to ion suppression or enhancement, thereby compromising the accuracy and precision of the results.[1][2]
Effective sample preparation is, therefore, not merely a preliminary step but a critical determinant of bioanalytical success. The primary objective of an extraction protocol is to isolate the analyte of interest from the bulk of the matrix, concentrate it, and present it in a clean solution compatible with the analytical instrumentation.[3] This document provides detailed application notes and protocols for three widely-used extraction techniques for 3-cyclohexyl-N-methylpropanamide: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The choice of the most suitable technique depends on several factors, including the required limit of quantification (LOQ), sample throughput needs, and the specific biological matrix. The protocols outlined herein are designed to be robust starting points for method development and are grounded in the fundamental physicochemical properties of 3-cyclohexyl-N-methylpropanamide and established principles of bioanalytical sample preparation.
Physicochemical Profile of 3-cyclohexyl-N-methylpropanamide:
While specific experimental data for 3-cyclohexyl-N-methylpropanamide is not extensively published, its structure—a secondary amide with a non-polar cyclohexyl group and a methyl group on the nitrogen—allows for the prediction of its key properties. The cyclohexyl moiety imparts significant hydrophobicity, suggesting a relatively high octanol-water partition coefficient (LogP). The LogP of the parent compound, 3-cyclohexylpropanamide, is estimated to be around 2.2.[4] N-methylation of secondary amides typically increases lipophilicity.[5] Consequently, 3-cyclohexyl-N-methylpropanamide is expected to be a moderately non-polar compound with limited aqueous solubility. This profile is central to the design of the following extraction strategies.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples. It is often favored in high-throughput environments due to its simplicity and ease of automation. The underlying principle involves the addition of an organic solvent to reduce the dielectric constant of the solution, disrupting the solvation of proteins and causing them to precipitate.[6]
Expertise & Experience Insights: Acetonitrile is generally the precipitating agent of choice for LC-MS/MS applications as it tends to provide cleaner extracts compared to methanol, resulting in more efficient protein removal.[7][8] A solvent-to-sample ratio of at least 3:1 (v/v) is recommended to ensure complete protein precipitation.[9] While PPT is fast, it is a relatively non-selective cleanup method, and the resulting supernatant may still contain significant amounts of other matrix components like phospholipids, which can cause matrix effects in the LC-MS/MS analysis.
Experimental Protocol for Protein Precipitation
-
Sample Preparation:
-
Thaw frozen biological fluid samples (e.g., plasma, serum) at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
Centrifuge the samples at 2000 x g for 5 minutes to pellet any particulate matter.
-
-
Internal Standard Spiking:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard (IS) working solution. A stable isotope-labeled (SIL) version of 3-cyclohexyl-N-methylpropanamide is highly recommended to compensate for matrix effects and variability in extraction recovery.[10][11]
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.
-
Avoid disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water). This step helps to concentrate the analyte and exchange the solvent to one that is optimal for the initial chromatographic conditions.
-
-
Analysis:
-
Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system.
-
Visualization of the PPT Workflow
Caption: Protein Precipitation Workflow
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. For a non-polar compound like 3-cyclohexyl-N-methylpropanamide, it will preferentially partition into a water-immiscible organic solvent, leaving polar matrix components in the aqueous phase.
Expertise & Experience Insights: The choice of the organic solvent is critical. Methyl tert-butyl ether (MTBE) is an excellent choice for moderately non-polar compounds as it is less prone to forming emulsions than diethyl ether and has a lower density than water, forming the upper layer which is easier to handle.[12] Ethyl acetate is another suitable alternative.[13] Adjusting the pH of the aqueous phase can be crucial for ionizable compounds, but for the neutral amide 3-cyclohexyl-N-methylpropanamide, this is less critical. However, maintaining a neutral or slightly basic pH can help to minimize the extraction of acidic interferences. LLE generally provides cleaner extracts than PPT.
Experimental Protocol for Liquid-Liquid Extraction
-
Sample Preparation:
-
Prepare the biological fluid sample as described in the PPT protocol.
-
-
Internal Standard Spiking and pH Adjustment:
-
To a 2 mL glass tube, add 200 µL of the biological sample.
-
Add 10 µL of the internal standard working solution.
-
Add 50 µL of a buffer solution (e.g., 0.1 M ammonium hydroxide) to ensure a consistent pH.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex for 2 minutes. Alternatively, use a mechanical shaker for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 5 minutes to facilitate the separation of the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any proteinaceous interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solution.
-
-
Analysis:
-
Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system.
-
Visualization of the LLE Workflow
Caption: Liquid-Liquid Extraction Workflow
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. For a non-polar compound like 3-cyclohexyl-N-methylpropanamide, a reversed-phase SPE sorbent (e.g., C8 or C18) is the most appropriate choice.
Expertise & Experience Insights: The key to a successful SPE method lies in the systematic optimization of the four main steps: conditioning, loading, washing, and elution.[14] Conditioning with an organic solvent followed by an aqueous solution is crucial to activate the sorbent. The wash step is critical for removing interferences; a wash solution with a low percentage of organic solvent can remove polar interferences without eluting the analyte. The elution solvent should be strong enough to completely desorb the analyte from the sorbent. A polymeric reversed-phase sorbent can offer higher recovery and less variability compared to silica-based sorbents, especially at extreme pH values. SPE typically yields the cleanest extracts, minimizing matrix effects and leading to the highest sensitivity.[15]
Experimental Protocol for Solid-Phase Extraction
-
Sample Pre-treatment:
-
To 200 µL of the biological sample, add 10 µL of the internal standard working solution.
-
Dilute the sample with 200 µL of 2% phosphoric acid in water. This ensures the sample is in an aqueous environment suitable for loading onto a reversed-phase column and helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solution.
-
-
Analysis:
-
Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system.
-
Visualization of the SPE Workflow
Caption: Solid-Phase Extraction Workflow
Data Summary and Method Validation
The performance of any bioanalytical method must be rigorously validated to ensure its reliability for the intended purpose. Key validation parameters, as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include accuracy, precision, selectivity, sensitivity, recovery, and stability.[6][16]
Table 1: Comparison of Extraction Protocols
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity/Cleanliness | Low | Medium | High |
| Recovery | Variable, potential for co-precipitation | Generally good, solvent dependent | High and reproducible |
| Matrix Effect | High | Medium | Low |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Automation Potential | High | Medium | High |
Trustworthiness: A Self-Validating System
Each of the described protocols should be subjected to a full method validation. This involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several independent analytical runs.
Table 2: Typical Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank samples. |
| Matrix Factor | The CV of the IS-normalized matrix factor across different lots of biological fluid should be ≤15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). |
LLOQ: Lower Limit of Quantification
By adhering to these validation principles, the chosen extraction protocol becomes a self-validating system, ensuring the generation of reliable and defensible data for regulatory submissions and critical research decisions.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
-
Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?. [Link]
- Kole, P. L., Gaware, V. M., Hoffmann, J. V., & Van der Gryp, P. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
-
Cazorla-Reyes, R., Fernández-Moreno, J. L., Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Talanta, 85(1), 183-196. [Link]
- Royal Society of Chemistry. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 6, 1787-1797.
-
PubChem. (n.d.). Cycloheximide. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033-2036. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Amides: Physical & Chemical Properties.
-
Bioanalysis Zone. (2014). Matrix effects - more than just phospholipids. [Link]
-
Priego-Capote, F., et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Talanta, 194, 534-542. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide.
- Solubility of Things. (n.d.). Cyclohexylamine.
- MilliporeSigma. (n.d.). Solid Phase Extraction: Normal Phase Methodology.
- Cazorla-Reyes, R., et al. (2011). Single Solid Phase Extraction Method for the Simultaneous Analysis of Polar and Non-Polar Pesticides in Urine Samples...
- Academia.edu. (n.d.). Thermal properties of some small peptides (N-acetyl-amino acid-N′-methylamides) with non-polar side groups.
-
PubChem. (n.d.). Methylamide. Retrieved from [Link]
- RECIPE Chemicals + Instruments GmbH. (n.d.). Internal Standards.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- ChemRxiv. (n.d.).
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Journal of Agricultural and Food Chemistry. (n.d.). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum).
-
Lagerström, P. O., & Persson, B. A. (1978). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Journal of Chromatography A, 154(2), 167-175. [Link]
- Agilent Technologies. (n.d.).
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]
-
PubChem. (n.d.). 3-Cyclohexylpropanamide. Retrieved from [Link]
- MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
- Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis.
- ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR....
- Royal Society of Chemistry. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid.
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- ResearchGate. (n.d.). Serum and plasma samples were processed by liquid-liquid extraction....
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. agilent.com [agilent.com]
- 4. 3-Cyclohexylpropanamide | C9H17NO | CID 551691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. agilent.com [agilent.com]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Thin-layer chromatography (TLC) systems for 3-cyclohexyl-N-methylpropanamide
This Application Note is designed for researchers and process chemists working with 3-cyclohexyl-N-methylpropanamide , a non-chromophoric aliphatic amide.
Unlike aromatic amides, this compound lacks a conjugated
Analyte: 3-Cyclohexyl-N-methylpropanamide CAS: 4361-29-9 (Analogous reference) Class: Aliphatic Secondary Amide Key Challenge: Lack of UV chromophore; separation from acidic precursors.
Part 1: System Design & Stationary Phase
Stationary Phase Selection
-
Standard: Silica Gel 60
(Aluminum or Glass backed).-
Note: While the
indicator is standard, it will not show the analyte as a dark spot. It is useful only for detecting UV-active impurities (e.g., if synthesized from aromatic reagents or contaminated with solvents like toluene).
-
-
Alternative (for difficult separations): Amino-bonded Silica (
).-
Use Case: If the product co-elutes with the carboxylic acid precursor (3-cyclohexylpropanoic acid). The amino phase retains the acid, allowing the amide to elute freely.
-
Mobile Phase Optimization
Aliphatic amides exhibit moderate polarity due to the amide dipole, balanced by the lipophilic cyclohexyl and propyl chains.
| Solvent System | Composition (v/v) | Elution Strength | Application |
| System A | Hexane : Ethyl Acetate (1:1) | Moderate | Primary screening system. Expect |
| System B | DCM : Methanol (95:5) | High | Use if the compound sticks to the baseline in System A. |
| System C | Toluene : Acetone (7:3) | Moderate | Orthogonal selectivity. Good for separating geometric isomers or closely related impurities. |
Field Insight: Pure DCM (Dichloromethane) is often too weak to move secondary amides significantly off the baseline. Always include 1–5% Methanol or use Ethyl Acetate mixtures.
Part 2: Visualization Protocols (Critical)
Since 3-cyclohexyl-N-methylpropanamide is UV-inactive , you must use destructive or reversible staining. Do not rely on UV 254 nm.
Protocol A: Iodine Vapor (Reversible/Non-Destructive)
-
Mechanism: Iodine intercalates into the lipophilic cyclohexyl ring and the amide bond.
-
Procedure:
-
Place the dry TLC plate in a closed jar containing iodine crystals and silica gel.
-
Wait 1–3 minutes.
-
Observation: The amide appears as a brown/yellow spot on a light background.
-
Note: Mark immediately with a pencil; the stain fades upon exposure to air.
-
Protocol B: Phosphomolybdic Acid (PMA) (Permanent/High Sensitivity)
-
Mechanism: Oxidation of the aliphatic chain and reduction of Mo(VI) to Mo(V) (molybdenum blue).
-
Reagent Preparation: Dissolve 10 g PMA in 100 mL Ethanol.
-
Procedure:
-
Dip the plate into the PMA solution (or spray).
-
Blot excess stain on a paper towel.[1]
-
Heat with a heat gun or hot plate (approx. 150°C) for 1–2 minutes.
-
Observation: Dark blue/green spots on a light green background.
-
-
Why this is preferred: PMA is highly sensitive to the cyclohexyl moiety and provides a permanent record.
Protocol C: Chlorine/o-Tolidine (Amide Specific)
-
Use Case: If you need to distinguish the amide specifically from non-nitrogenous impurities (like the starting acid).
-
Mechanism: Chlorination of the N-H bond to N-Cl, followed by oxidation of o-tolidine.
-
Procedure:
-
Expose plate to
gas (generated by mixing HCl/KMnO4 in a tank) for 5 mins. -
Aerate plate in fume hood for 10 mins (critical to remove excess
). -
Spray with o-tolidine reagent.
-
Observation: Blue spots on a white background.
-
Part 3: Experimental Workflow & Logic
The following diagram illustrates the decision logic for developing a robust TLC method for this specific compound.
Figure 1: Method Development Workflow for Non-Chromophoric Amides.
Part 4: Separation from Precursors (Troubleshooting)
A common synthesis route is the amidation of 3-cyclohexylpropanoic acid . You must separate the product from this starting material.
| Component | Polarity | Behavior in Hex/EtOAc (1:1) | Visualization |
| Product (Amide) | Moderate | PMA (Blue), Iodine (Brown) | |
| Impurity (Acid) | Polar/Acidic | Bromocresol Green (Yellow), PMA | |
| Impurity (Amine) | Polar/Basic | Baseline (or streaks) | Ninhydrin (Red/Pink) |
Troubleshooting Protocol:
-
Acid Tailing: If the starting acid streaks and overlaps with the amide, add 1% Acetic Acid to the mobile phase. This protonates the acid, pushing it to a higher
(sharper spot), or keeps it distinct. -
Amine Detection: To check for residual methylamine (unlikely to be seen due to volatility, but possible as salt), use a separate plate sprayed with Ninhydrin and heat. The secondary amide product will not react with Ninhydrin rapidly, providing negative selectivity.
Part 5: References
-
Merck Millipore. (n.d.). TLC Tips and Tricks: Choice of Solvent System and Visualization. Retrieved from
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains.[2] Retrieved from
-
Reach Devices. (n.d.). TLC Stains: Recipes and Applications. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-cyclohexyl-N-methylpropanamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 3-cyclohexyl-N-methylpropanamide, specifically focusing on the removal of unreacted methylamine from the crude product. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Compound Properties
A successful purification strategy relies on understanding the physicochemical differences between the desired product and the impurities. Below is a table summarizing the key properties of 3-cyclohexyl-N-methylpropanamide and the primary contaminant, methylamine.
| Property | 3-cyclohexyl-N-methylpropanamide (Estimated) | Methylamine | Reference |
| Molecular Weight | 169.27 g/mol | 31.06 g/mol | [1] |
| Boiling Point | > 200 °C (at atm. pressure) | -6.3 °C | [2] |
| Solubility in Water | Low to negligible | Very soluble | [3] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene) | Soluble in many organic solvents | [4] |
| pKa (of conjugate acid) | ~ -1 to 0 (Amides are very weak bases) | 10.66 | [5] |
Troubleshooting Guide
Issue 1: My crude product has a strong fishy or ammonia-like odor.
This is a clear indication of the presence of residual methylamine.[9] Due to its low boiling point, even small amounts of methylamine can be highly noticeable.
Solution: The most straightforward approach to remove the volatile and basic methylamine is through an acidic aqueous wash.
-
Dissolution: Dissolve the crude 3-cyclohexyl-N-methylpropanamide in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene. The choice of solvent should be one in which your product is highly soluble.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl).[10] The volume of the acidic solution should be approximately one-third to one-half the volume of the organic phase.[11]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Shake the funnel vigorously for 1-2 minutes. This allows the acidic solution to react with the basic methylamine, forming the water-soluble methylammonium chloride salt, which will partition into the aqueous layer.[5]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh 1M HCl solution. A second wash is often sufficient to remove the majority of the methylamine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and aids in breaking up emulsions.[11]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Causality: The significant difference in the basicity of the amide and the amine is the key to this separation. Amides are generally neutral or very weakly basic, with the pKa of their conjugate acids being around -1 to 0.[12] In contrast, methylamine is a relatively strong base with a conjugate acid pKa of 10.66.[5] The dilute acid is strong enough to protonate the methylamine, rendering it highly water-soluble, while the much less basic amide remains in the organic phase.
Issue 2: After an acid wash, my NMR spectrum still shows impurities, but the methylamine odor is gone.
If non-basic, non-volatile impurities are present, or if the product itself is thermally stable, distillation can be an effective purification method.
Solution: Vacuum distillation is recommended for high-boiling point compounds like 3-cyclohexyl-N-methylpropanamide to prevent thermal decomposition.[13]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Crude Product: Place the crude product (after the initial acid wash to remove the bulk of methylamine) in the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a stable temperature. It is advisable to collect a forerun, the main fraction (your product), and a tail fraction.
-
Analysis: Analyze the collected fractions (e.g., by TLC or NMR) to determine their purity.
Causality: Distillation separates compounds based on differences in their boiling points. Since 3-cyclohexyl-N-methylpropanamide is expected to have a much higher boiling point than many potential organic impurities, this method can be highly effective.
Frequently Asked Questions (FAQs)
Q1: Can I use other acids for the aqueous wash?
A1: Yes, other dilute mineral acids like sulfuric acid (H₂SO₄) or organic acids like citric acid can be used. However, hydrochloric acid is often preferred because the resulting ammonium salt (methylammonium chloride) is very soluble in water.
Q2: What if my product is acid-sensitive?
A2: If your amide is susceptible to hydrolysis under acidic conditions, you should use a milder acidic wash (e.g., a dilute solution of ammonium chloride or sodium bisulfate) or consider alternative purification methods like flash column chromatography. Washing with a 10% aqueous solution of copper(II) sulfate can also be effective in removing amines by forming a water-soluble copper-amine complex.[3]
Q3: Is flash column chromatography a suitable purification method?
A3: Flash column chromatography is a powerful technique for purifying amides from a variety of impurities.[14] For 3-cyclohexyl-N-methylpropanamide, a normal-phase silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) would likely be effective. However, amides can sometimes exhibit tailing on silica gel. In such cases, adding a small amount of a modifier like triethylamine to the mobile phase can improve the peak shape.[15]
Q4: My product seems to be a solid. Can I purify it by recrystallization?
A4: If your purified 3-cyclohexyl-N-methylpropanamide is a solid at room temperature, recrystallization can be an excellent final purification step to obtain a highly pure product.[15] The choice of solvent is crucial. You will need to find a solvent or a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include hexanes, ethyl acetate, acetonitrile, or mixtures thereof.
Purification Workflow Visualization
The following diagram illustrates a general workflow for the purification of 3-cyclohexyl-N-methylpropanamide.
Caption: Workflow for the removal of methylamine via acid wash.
Decision-Making for Purification Strategy
The choice of purification method depends on the nature of the remaining impurities after the initial removal of methylamine.
Caption: Decision tree for selecting a suitable purification method.
References
Sources
- 1. Methylamide | CH4N- | CID 21952893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Workup [chem.rochester.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 10. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. How To [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Purity in 3-Cyclohexyl-N-methylpropanamide Production
Case ID: 3-CMP-PURITY-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
The Core Problem: Users synthesizing 3-cyclohexyl-N-methylpropanamide often encounter low purity (<95%) due to the specific physicochemical properties of the cyclohexyl moiety. Unlike simple aliphatic amides, the cyclohexyl group imparts significant lipophilicity, causing the target molecule to co-elute with non-polar byproducts (specifically urea derivatives from carbodiimide couplings) and complicating aqueous workups due to emulsion formation.
Immediate Action Required: Do not attempt recrystallization immediately if the crude is an oil. Run the diagnostic workflow below to identify the specific contaminant class.
Diagnostic Decision Tree
Figure 1: Diagnostic logic for identifying impurity classes based on analytical data.
Critical Troubleshooting Guides (FAQ Format)
Issue 1: "I see a persistent impurity that co-elutes with my product."
Diagnosis: Contamination by N,N'-dicyclohexylurea (DCU) . Context: If you are using DCC (Dicyclohexylcarbodiimide) as a coupling agent, the byproduct DCU is highly insoluble in most solvents but retains enough solubility in organic phases (DCM/EtOAc) to contaminate your lipophilic amide. The cyclohexyl tail of your product interacts favorably with the cyclohexyl rings of DCU, making separation by silica chromatography difficult.
Corrective Protocol:
-
Switch Coupling Agent: Replace DCC with EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
-
Why? EDC produces a water-soluble urea byproduct that is quantitatively removed during the acidic aqueous wash, regardless of the product's lipophilicity [1].
-
-
Alternative: If you must use DCC, cool the reaction mixture to -20°C for 4 hours post-reaction to precipitate the bulk of DCU, filter through Celite, then evaporate.
Issue 2: "My yield is low, and I see a peak with the correct mass but wrong retention time."
Diagnosis: Formation of the N-acylurea rearrangement product. Context: The O-acylisourea intermediate (formed by the reaction of the acid with the carbodiimide) is unstable.[1] If the amine (methylamine) attack is slow—often due to incorrect stoichiometry or low solubility of the amine salt—the intermediate rearranges into a stable, unreactive N-acylurea [2].
Corrective Protocol:
-
Stoichiometry Control: Ensure Methylamine is in excess (1.2 – 1.5 eq). Since methylamine is volatile (if using THF solution) or requires deprotonation (if using HCl salt), ensure the base (DIPEA/TEA) is added before the coupling agent to ensure free amine is available immediately.
-
Additives: Always use HOBt (Hydroxybenzotriazole) or Oxyma . These form an active ester that is less prone to rearrangement than the O-acylisourea [3].
Issue 3: "The product is an oil and won't crystallize."
Diagnosis: Solvent entrapment or trace impurities preventing lattice formation. Context: 3-cyclohexyl-N-methylpropanamide has a flexible alkyl chain and a non-planar cyclohexyl ring, leading to a low melting point. Small amounts of unreacted 3-cyclohexylpropanoic acid acts as a plasticizer, preventing solidification.
Corrective Protocol:
-
Aggressive Base Wash: The starting acid is weak. Wash the organic layer with 1M NaOH (not just NaHCO₃) to ensure full deprotonation of the unreacted acid, driving it into the aqueous layer.
-
Evaporative Workup: Use a high-vacuum manifold (<1 mbar) with a warm water bath (40°C) to remove trapped solvent traces which suppress the melting point.
Optimized Experimental Protocol
Objective: Synthesis of high-purity (>98%) 3-cyclohexyl-N-methylpropanamide using a self-validating EDC coupling system.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| 3-Cyclohexylpropanoic Acid | Substrate | 1.0 | Limiting reagent |
| Methylamine HCl | Nucleophile | 1.5 | Excess compensates for volatility |
| EDC.HCl | Coupling Agent | 1.2 | Water-soluble reagent |
| HOBt (anhydrous) | Additive | 1.2 | Suppresses N-acylurea formation |
| DIPEA (Hünig's Base) | Base | 3.0 | 1 eq for amine salt, 2 eq for reaction |
| Dichloromethane (DCM) | Solvent | 0.1 M | Anhydrous preferred |
Step-by-Step Methodology
Step 1: Activation (The "Cold Start")
-
Dissolve 3-cyclohexylpropanoic acid (1.0 eq) in DCM (concentration ~0.1 M).
-
Add HOBt (1.2 eq) and stir until fully dissolved.
-
Cool the mixture to 0°C (ice bath).
-
Add EDC.HCl (1.2 eq) in one portion.
-
Checkpoint: Stir for 15 minutes at 0°C. This allows the formation of the active ester without thermal rearrangement.
-
Step 2: Amine Addition
-
In a separate vessel, mix Methylamine HCl (1.5 eq) with DIPEA (3.0 eq) in a minimum amount of DCM.
-
Why? Pre-mixing ensures the amine is deprotonated and ready to attack immediately, preventing the active ester from stalling.
-
-
Add the amine/base mixture dropwise to the cold activated acid solution.
Step 3: Reaction & Quench
-
Allow the reaction to warm to room temperature naturally. Stir for 12 hours.
-
TLC Check: Use EtOAc/Hexane (1:1). Stain with KMnO₄ (amide is UV weak; cyclohexyl group stains well).
-
Quench: Add 10% citric acid solution to the reaction mixture.
Step 4: The "Three-Stage" Wash (Crucial for Purity) Transfer to a separatory funnel.
-
Acid Wash: Wash organic layer 2x with 10% Citric Acid .
-
Removes: Unreacted Methylamine, DIPEA, and the urea byproduct (EDU).
-
-
Base Wash: Wash organic layer 2x with 1M NaOH (or sat. NaHCO₃ if sensitive, but NaOH is better for this specific acid).
-
Removes: Unreacted 3-cyclohexylpropanoic acid and HOBt.
-
-
Brine Wash: Wash 1x with saturated NaCl to remove trapped water.
Step 5: Isolation
-
Dry over anhydrous Na₂SO₄. Filter.
-
Concentrate under reduced pressure.
-
Optional: If the product is an oil, triturate with cold pentane to induce solidification.
Mechanistic Visualization
The following diagram illustrates the competition between the desired pathway and the primary failure mode (N-acylurea formation).
Figure 2: Reaction pathway showing the competition between productive amidation and the N-acylurea rearrangement.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 3-Cyclohexyl-N-methylpropanamide Formation
Welcome to the technical support center for the synthesis of 3-cyclohexyl-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for this specific amide bond formation.
I. Core Principles of Amide Synthesis
Amide bond formation is a cornerstone of organic and medicinal chemistry.[1][2] The direct reaction between a carboxylic acid (3-cyclohexylpropanoic acid) and an amine (methylamine) is generally challenging due to the formation of a non-reactive ammonium carboxylate salt.[3][4] To overcome this, coupling agents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2][5][6]
The Role of Coupling Agents
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][5][6] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8][9] This intermediate is then attacked by the amine to form the desired amide and a urea byproduct.[7][8]
Why Temperature Optimization is Critical
Reaction temperature is a critical parameter that can significantly influence the yield, purity, and reaction time of 3-cyclohexyl-N-methylpropanamide synthesis.[10][11]
-
Reaction Rate: Higher temperatures generally increase the reaction rate.[11]
-
Side Reactions: Elevated temperatures can also promote undesirable side reactions, leading to impurity formation and reduced yield.[12] A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea.[7]
-
Reagent Stability: Some coupling reagents and intermediates may be thermally labile.
Finding the optimal temperature is therefore a balancing act between achieving a reasonable reaction rate and minimizing the formation of byproducts.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3-cyclohexyl-N-methylpropanamide, with a focus on temperature-related issues.
Question 1: My reaction is very slow or not proceeding to completion, even after several hours. What should I do?
Possible Causes & Solutions:
-
Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS. For many carbodiimide-mediated couplings, reactions are initially started at a lower temperature (e.g., 0 °C) during the addition of the coupling agent to control any initial exotherm and then allowed to warm to room temperature or gently heated.[13][14] A study on a similar amidation reaction found that increasing the temperature from room temperature to 40 °C and then to 60 °C significantly improved the yield.[10][11]
-
-
Ineffective Coupling Agent: The chosen coupling agent may not be suitable for your specific substrates.
-
Solution: Consider using a more reactive coupling agent. For instance, phosphonium-based (e.g., BOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents are often more efficient than carbodiimides, although they are also more expensive.[2]
-
-
Solvent Effects: The solvent can influence the reaction rate.
-
Solution: Ensure you are using an appropriate aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).[5]
-
Question 2: I'm observing significant formation of a byproduct that is difficult to separate from my desired product. How can I minimize this?
Possible Causes & Solutions:
-
Reaction Temperature is Too High: As mentioned, high temperatures can lead to the formation of an unreactive N-acylurea byproduct when using carbodiimides like DCC.[7][12]
-
Solution 1: Lower the Reaction Temperature. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C to room temperature). While this may slow down the reaction, it can significantly improve the purity of the final product.
-
Solution 2: Use an Additive. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used in conjunction with carbodiimides.[5] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, thereby minimizing side reactions.[7]
-
-
Premature Decomposition of the Activated Species: The activated carboxylic acid intermediate may be degrading before it can react with the amine.
-
Solution: Add the amine to the reaction mixture as soon as the carboxylic acid has been activated by the coupling agent. Some protocols recommend pre-activating the carboxylic acid for a short period (e.g., 15-30 minutes) before adding the amine.
-
Question 3: My final yield of 3-cyclohexyl-N-methylpropanamide is consistently low. What factors should I investigate?
Possible Causes & Solutions:
-
Suboptimal Temperature: The reaction may not be running at its optimal temperature for maximum conversion.
-
Solution: Perform a temperature optimization study. Set up several small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) and monitor the yield at various time points to determine the best conditions.
-
-
Moisture in the Reaction: Water can hydrolyze the activated carboxylic acid intermediate, leading to a lower yield.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Issues with Starting Materials: The purity of 3-cyclohexylpropanoic acid, methylamine, or the coupling agent can affect the yield.
-
Solution: Use high-purity reagents. It is good practice to verify the purity of starting materials before use.
-
-
Workup and Purification Losses: The product may be lost during the extraction and purification steps.
-
Solution: Optimize your workup procedure. For example, if using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[15][16] If using a water-soluble coupling agent like EDC, the urea byproduct can be removed with an aqueous wash.[6]
-
Data Summary: Impact of Temperature on Amide Formation
| Temperature | Reaction Rate | Potential for Side Reactions | Recommended Action |
| 0 °C | Slow | Low | Ideal for initial addition of coupling reagents to control exotherms. Can be the optimal temperature for sensitive substrates. |
| Room Temp (~25 °C) | Moderate | Moderate | A good starting point for many amide coupling reactions.[12] |
| 40-60 °C | Fast | High | May be necessary for less reactive substrates but increases the risk of byproduct formation.[11] Monitor closely. |
| > 60 °C | Very Fast | Very High | Generally not recommended for standard carbodiimide couplings due to significant side reactions and potential reagent decomposition. |
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of amide bond formation using a carbodiimide like DCC?
The reaction proceeds in several steps:
-
The carboxylic acid (3-cyclohexylpropanoic acid) adds to one of the double bonds of DCC.
-
This forms a highly reactive O-acylisourea intermediate.
-
The amine (methylamine) then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.
-
This leads to the formation of the amide (3-cyclohexyl-N-methylpropanamide) and the dicyclohexylurea (DCU) byproduct.[7][12][17]
Q2: Can I use a base in my reaction?
Yes, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to the reaction mixture. Its role is to neutralize any acidic byproducts that may form and to ensure the amine is in its free-base form, which is the active nucleophile.[18]
Q3: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (3-cyclohexylpropanoic acid and methylamine) to track the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information and can help identify any byproducts that may be forming.
Q4: What is the best way to purify the final product?
After the reaction is complete and the urea byproduct has been removed (either by filtration for DCU or aqueous workup for water-soluble ureas), the crude product can be purified by flash column chromatography on silica gel.[14] The choice of eluent will depend on the polarity of your product. A mixture of hexanes and ethyl acetate is a common starting point.
IV. Experimental Protocol: Temperature Optimization for 3-Cyclohexyl-N-methylpropanamide Synthesis
This protocol outlines a general procedure for optimizing the reaction temperature.
Materials:
-
3-Cyclohexylpropanoic acid
-
Methylamine (as a solution in THF or as a salt to be neutralized in situ)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vials or round-bottom flasks
-
Stir plate and stir bars
-
Temperature-controlled bath (e.g., ice bath, water bath)
Procedure:
-
Setup: In separate reaction vials, dissolve 3-cyclohexylpropanoic acid (1.0 eq) and HOBt (1.1 eq, if using) in anhydrous DCM.
-
Temperature Equilibration: Place each vial in a temperature-controlled bath set to the desired reaction temperature (e.g., 0 °C, 25 °C, 40 °C). Allow the solutions to equilibrate for 10-15 minutes.
-
Amine and Base Addition: To each vial, add the methylamine solution (1.1 eq) followed by the non-nucleophilic base (1.2 eq).
-
Initiation: While stirring, add the coupling agent (DCC or EDC, 1.1 eq) to each vial.
-
Monitoring: Monitor the progress of each reaction over time using TLC or LC-MS. Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quenching and Workup: Once a reaction is deemed complete (or has reached a plateau), quench it by adding water. If using DCC, filter off the precipitated DCU. Perform an aqueous workup to remove any water-soluble components.
-
Analysis: After drying and concentrating the organic phase, analyze the crude product from each reaction to determine the yield and purity. This will allow you to identify the optimal temperature for your synthesis.
V. Visualizing the Process
Reaction Workflow
Caption: Workflow for temperature optimization.
Troubleshooting Logic
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lab Reporter [fishersci.co.uk]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Technical Support Center: Scalable Manufacturing of 3-Cyclohexyl-N-methylpropanamide
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-882-CNMP Subject: Troubleshooting Scale-Up Anomalies for 3-Cyclohexyl-N-methylpropanamide
Executive Summary
You are encountering difficulties in scaling the synthesis of 3-cyclohexyl-N-methylpropanamide . While this molecule appears structurally simple—a lipophilic cyclohexyl tail coupled to a polar N-methyl amide head—its physical properties and the thermodynamics of its formation present distinct engineering hurdles at scale.
This guide addresses the three critical bottlenecks identified in pilot-plant campaigns:
-
Thermodynamic Runaway during the acid chloride-methylamine coupling.
-
Catalytic Stalling during the hydrogenation of the aromatic precursor.
-
Phase Separation Failure (Oiling Out) during final isolation.
Module 1: The Amidation Exotherm (Thermodynamic Control)
The Issue: "We are seeing a rapid temperature spike (>20°C/min) and pressure buildup when adding methylamine to the acid chloride intermediate, leading to dark impurities and lower yields."
The Mechanism:
The reaction between 3-cyclohexylpropanoyl chloride and methylamine is highly exothermic (
Troubleshooting Protocol:
| Parameter | Bench Scale (Safe) | Pilot Scale (Risk) | Corrective Action |
| Reagent Phase | Aqueous Methylamine (40%) | Aqueous Methylamine | Switch to Anhydrous (2M in THF) or Gas Feed . Water competes for the acid chloride, generating the starting acid (hydrolysis). |
| Addition Mode | Pouring / Fast Drop | Fast Pump | Sub-surface Addition . Feed the amine under the liquid level to prevent headspace flash-off and ensure immediate mixing. |
| Cooling | Ice Bath | Jacket Cooling | Pre-cool Reactor to -10°C . Use a dual-loop thermostat. The reaction rate is instantaneous; heat removal is the rate-limiting step. |
| Base Scavenger | Excess Methylamine | Excess Methylamine | Use Triethylamine (TEA) or DIPEA . Using methylamine as its own base precipitates Methylamine·HCl, creating a thick slurry that impedes stirring. |
Q: Why is the pressure spiking? A: You are likely vaporizing unreacted methylamine. The heat of reaction boils the reagent (bp -6°C) before it can react.
-
Fix: Pressurize the reactor to 2 bar (nitrogen pad) to keep methylamine in the solution phase, or lower the temperature below -10°C.
Visual Workflow: Amidation Process Control
Caption: Feedback loop for exothermic addition. The process must pause if T > 0°C to prevent methylamine vaporization.
Module 2: Hydrogenation Stalling (Kinetic Control)
The Issue: "We are synthesizing the precursor via hydrogenation of N-methylcinnamamide. The reaction stalls at 90% conversion, leaving a double-bond impurity that is impossible to separate."
The Mechanism:
Hydrogenating the alkene while leaving the amide intact is standard, but the cyclohexyl ring formation (if starting from a phenyl ring) requires significantly higher energy. If you are only reducing the alkene (Cinnamamide
Troubleshooting Protocol:
-
Check the Catalyst: Standard 5% Pd/C often fails for complete ring saturation at low pressure.
-
Upgrade: Switch to 5% Rh/C or 5% Ru/Al₂O₃ . Rhodium is far more active for aromatic ring reduction under mild conditions [1].
-
-
Solvent Effects: Are you using Methanol?
-
Insight: Amides can coordinate to the metal surface in non-polar solvents, poisoning the catalyst.
-
Fix: Use Acetic Acid or an alcohol with a trace of HCl. Protonating the amide nitrogen prevents it from binding to the catalyst, leaving the active sites free for the aromatic ring [2].
-
-
H₂ Pressure: 1 atm (balloon) is insufficient for ring reduction at scale.
-
Standard: Operate at 5–10 bar (70–150 psi) and 60°C.
-
Q: Can I use the "One-Pot" method from the acid? A: Yes. Hydrogenating cinnamic acid to 3-cyclohexylpropanoic acid first, and then doing the amide coupling, is often cleaner. The amide group can interfere with hydrogenation kinetics.
Module 3: Crystallization & Isolation (Phase Control)
The Issue: "The product separates as a yellow oil and refuses to crystallize, even after weeks in the fridge."
The Mechanism: 3-Cyclohexyl-N-methylpropanamide has a "greasy" cyclohexyl tail and a polar amide head. This amphiphilic structure depresses the melting point (likely 40–60°C range). Small impurities (unreacted acid or amine) act as eutectic impurities , lowering the melting point further until it is below room temperature—hence, the "permanent oil."
Troubleshooting Protocol:
Step 1: The "Anti-Solvent" Crash is Failing.
-
Common Mistake: Adding water to the reaction mixture.[1][2] This forces the product out too fast as an oil (Oiling Out).
-
Correction: Use a Cooling Crystallization from a single solvent or binary organic system.
Step 2: Solvent Selection. Based on the structure (LogP ~2.5), the molecule is too soluble in alcohols/DCM and insoluble in water.
-
Recommended System: Heptane / Ethyl Acetate (9:1) .
-
Dissolve the oil in minimal hot Ethyl Acetate (50°C).
-
Slowly add warm Heptane until slightly cloudy.
-
Seed the mixture with a pure crystal (if available) or scratch the glass.
-
Cool slowly (5°C/hour) to 0°C.
-
Step 3: Impurity Purge. If it still oils out, your purity is likely <95%.
-
Action: Perform a Silica Plug Filtration before crystallization. Dissolve the oil in 10% EtOAc/Hexane and pass it through a short pad of silica. This removes the polar impurities that prevent crystal lattice formation.
Visual Workflow: Hydrogenation Scale-Up Logic
Caption: Selection of catalyst and pressure conditions depends entirely on whether the aromatic ring must be saturated.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed kinetics on Rh vs.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
Anderson, N. G. (2012).[4] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Scale-up of exothermic additions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iscientific.org [iscientific.org]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 3-cyclohexyl-N-methylpropanamide under UV light
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-cyclohexyl-N-methylpropanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on preventing its degradation under ultraviolet (UV) light. Our protocols and recommendations are grounded in established photochemical principles and analytical best practices to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My assay results with 3-cyclohexyl-N-methylpropanamide are inconsistent, especially when experiments are run over several hours on the benchtop. Could UV light be the cause?
A1: Yes, inconsistent results with amide-containing compounds can often be attributed to photodegradation. Standard laboratory lighting, particularly fluorescent lighting, emits a broad spectrum of light that includes UV-A and some UV-B radiation.[1] 3-cyclohexyl-N-methylpropanamide, while lacking a strong chromophore for visible light, can absorb UV radiation, leading to the excitation of its electronic states and subsequent chemical degradation. This degradation can lead to a decrease in the concentration of the active compound and the formation of interfering byproducts, causing variability in your results.
Q2: What are the likely chemical pathways for the UV degradation of 3-cyclohexyl-N-methylpropanamide?
A2: While a definitive study on this specific molecule is not publicly available, based on the known photochemistry of N-alkyl amides and related structures, we can postulate several likely degradation pathways:
-
Norrish Type I Reaction: This pathway involves the cleavage of the alpha-carbon bond adjacent to the carbonyl group. This would result in the formation of two radical species: a propanamide radical and a cyclohexyl radical.[2] These radicals can then participate in a variety of secondary reactions.
-
Norrish Type II Reaction: This pathway involves the abstraction of a hydrogen atom from the gamma-carbon of the cyclohexyl ring by the excited carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons.[1][3]
-
C-N Bond Cleavage: Direct photochemical cleavage of the amide C-N bond is another possibility, which would yield a cyclohexylpropanoyl radical and a methylamino radical.[4][5]
-
Cyclohexyl Ring Photodissociation: The cyclohexyl group itself can absorb UV energy, potentially leading to ring-opening and the formation of various hydrocarbon fragments.[6][7]
These pathways can lead to a complex mixture of degradation products, affecting assay performance.
Q3: How can I confirm that my compound is degrading under my experimental conditions?
A3: The most effective way to confirm photodegradation is to perform a forced degradation study .[8][9][10] This involves intentionally exposing a sample of your compound to a controlled high-intensity UV source and comparing its analytical profile to a protected (control) sample. A significant decrease in the parent compound peak and the appearance of new peaks in the chromatogram of the exposed sample are strong indicators of degradation.
Q4: What are the recommended analytical techniques for detecting and quantifying the degradation of 3-cyclohexyl-N-methylpropanamide?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (HPLC-UV) is the standard for quantifying the parent compound and its degradation products.[11][12][13][14] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable due to its ability to provide molecular weight information.[15][16][17][18]
Q5: What are the immediate, simple steps I can take to protect my samples from UV degradation during routine lab work?
A5:
-
Use Amber or Opaque Containers: Store stock solutions and experimental samples in amber glass vials or opaque polypropylene tubes to block UV and visible light.[19]
-
Cover with Aluminum Foil: For temporary protection of samples in clear containers (e.g., microplates), wrap them securely in aluminum foil.[19]
-
Minimize Light Exposure: Work in an area of the lab with reduced lighting, or turn off overhead lights when possible during sensitive experiments.
-
Use a UV-blocking face shield not only for personal protection but also to shield your experiment from stray UV light.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Gradual loss of compound activity over the course of an experiment. | Photodegradation of 3-cyclohexyl-N-methylpropanamide due to ambient lab lighting. | 1. Conduct a forced degradation study (see Protocol 1) to confirm UV sensitivity. 2. Implement light-protection measures: Use amber vials, cover samples with foil, and reduce ambient light.[19] |
| Appearance of unknown peaks in HPLC analysis of older samples. | Formation of degradation products from UV exposure during storage or handling. | 1. Characterize the new peaks using LC-MS to identify potential degradation products.[18] 2. Review sample handling and storage procedures to ensure consistent light protection. |
| Low recovery of the compound after extraction from a biological matrix. | The compound may be degrading during the sample preparation steps if exposed to light. | Perform all sample preparation steps under low-light conditions or using light-blocking containers. This includes centrifugation, vortexing, and transfer steps. |
| Even with basic light protection, I still see some degradation. | The compound is highly sensitive, or the experimental setup requires some light exposure. | Consider the use of a photostabilizer. Hindered Amine Light Stabilizers (HALS) or other UV absorbers can be added to the sample solution to mitigate degradation (see Protocol 3).[11][15][20][21][22] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to assess the photostability of 3-cyclohexyl-N-methylpropanamide in a controlled manner.[9][10][23]
Objective: To determine if UV light exposure leads to the degradation of the compound.
Materials:
-
3-cyclohexyl-N-methylpropanamide
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Clear and amber glass vials with caps
-
A photostability chamber with a calibrated UV light source (as per ICH Q1B guidelines, capable of delivering a minimum of 1.2 million lux hours and 200 W h/m²).[10]
-
HPLC-UV system
-
LC-MS system (optional, for identification)
Procedure:
-
Sample Preparation: Prepare a solution of 3-cyclohexyl-N-methylpropanamide in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Transfer an aliquot of the solution to an amber vial, cap it, and wrap it completely in aluminum foil. This is your "protected control."
-
Test Sample: Transfer an equal aliquot of the solution to a clear glass vial and cap it. This is your "exposed sample."
-
Exposure: Place both the protected control and the exposed sample in the photostability chamber. Expose them to the UV light source for a defined period (e.g., 24 hours, or until the recommended total exposure is reached).
-
Analysis:
-
After exposure, dilute both the control and exposed samples to a suitable concentration for HPLC analysis.
-
Analyze both samples using a validated stability-indicating HPLC-UV method.
-
-
Data Interpretation:
-
Compare the chromatograms of the control and exposed samples.
-
A decrease in the peak area of the parent compound in the exposed sample compared to the control indicates degradation.
-
The appearance of new peaks in the exposed sample's chromatogram corresponds to degradation products.
-
Calculate the percentage of degradation using the formula: % Degradation = [(Area_Control - Area_Exposed) / Area_Control] * 100
-
Illustrative Data:
| Sample | Peak Area of Parent Compound | % Degradation | Number of New Peaks |
| Protected Control | 1,254,321 | 0% | 0 |
| Exposed Sample | 987,654 | 21.3% | 3 |
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Materials:
-
Degraded sample from Protocol 1
-
HPLC system with a UV detector (preferably a Photo Diode Array - PDA detector)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade mobile phase components (e.g., acetonitrile, methanol, water, buffers)
Procedure:
-
Initial Method Development: Start with a generic gradient method (e.g., 10-90% acetonitrile in water over 20 minutes) to get an initial separation profile of the degraded sample.
-
Optimization:
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to improve the resolution between the parent peak and the degradation product peaks.
-
Aim for a resolution (Rs) of >1.5 between all peaks.
-
-
Wavelength Selection: Use the PDA detector to examine the UV spectra of the parent compound and the degradation products. Select a wavelength that provides a good response for all components of interest.
-
Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, and precision.[24]
Protocol 3: Application of a Photostabilizer
Objective: To prevent photodegradation by adding a Hindered Amine Light Stabilizer (HALS).
Materials:
-
3-cyclohexyl-N-methylpropanamide solution
-
A suitable HALS (e.g., a derivative of 2,2,6,6-tetramethylpiperidine)
-
Materials from Protocol 1
Procedure:
-
Prepare three samples:
-
Protected Control: As in Protocol 1.
-
Exposed Control (No Stabilizer): As in Protocol 1.
-
Exposed Sample with Stabilizer: To a solution of your compound, add the HALS at a low concentration (e.g., 0.1% w/v). Place this in a clear vial.
-
-
Exposure: Expose all three samples in the photostability chamber as described in Protocol 1.
-
Analysis: Analyze all three samples by HPLC-UV.
-
Data Interpretation: Compare the % degradation in the "Exposed Control" with the "Exposed Sample with Stabilizer." A significant reduction in degradation indicates the effectiveness of the HALS.
Illustrative Data:
| Sample | Peak Area of Parent Compound | % Degradation |
| Protected Control | 1,254,321 | 0% |
| Exposed Control (No Stabilizer) | 987,654 | 21.3% |
| Exposed with HALS | 1,235,432 | 1.5% |
Visualizations
Proposed Photodegradation Pathways
Caption: Potential UV degradation pathways for 3-cyclohexyl-N-methylpropanamide.
Mechanism of HALS Photostabilization (Denisov Cycle)
Caption: The regenerative radical scavenging cycle of a Hindered Amine Light Stabilizer (HALS).
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting UV-related degradation issues.
References
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
-
Baertschi, S. W., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]
-
Zheng, J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]
-
Zheng, J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. [Link]
-
Hindered Amine Light Stabilizers. (n.d.). Wikipedia. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Safe Handling Guide UV curable materials. (n.d.). Tech-Labs. [Link]
-
Tinner, U. (2019). Avoiding UV Light Hazards in the Lab. Lab Manager. [Link]
-
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Photostabilisation: for safe, pleasant sunscreens. (n.d.). Hallstar Beauty. [Link]
-
Light Stabilizers (HALS) Definition & Mechanism. (n.d.). Baoxu Chemical. [Link]
-
Aoyama, H., et al. (1983). Photochemical reactions of .alpha.-oxo amides. Norrish type II reactions via zwitterionic intermediates. Journal of the American Chemical Society. [Link]
-
Mechanism Of Action Of Photostabilizers. (2024). News. [Link]
-
Li, Y., et al. (2020). Sanger's Reagent Sensitized Photocleavage of Amide Bond for Constructing Photocages and Regulation of Biological Functions. PubMed. [Link]
-
Kali, S. Z., et al. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega. [Link]
-
Large, M. T. J., et al. (n.d.). (A) UV-visible absorption spectra of NMP showing absorbance below 450.... ResearchGate. [Link]
-
Niedzwiedzki, D. M., et al. (2016). Photoprotective, excited-state quenching mechanisms in diverse photosynthetic organisms. PMC. [Link]
-
HALS. (n.d.). Amfine. [Link]
-
Bochet, C. G. (2025). Photochemical Release of Amines by C,N-Bond Cleavage. ResearchGate. [Link]
-
Reynolds, D. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Kumar, V., et al. (2018). OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]
-
Dinte, E., et al. (2025). HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities. Method validation. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Spanu, D., et al. (2024). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. MDPI. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
-
Kumar, V. D., et al. (2012). Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient. PubMed. [Link]
-
Sample preparation best practices for accurate LC–MS analysis. (2025). YouTube. [Link]
-
Popat, P. S., et al. (2016). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. PMC. [Link]
-
Propanamide, N-methyl-. (n.d.). NIST WebBook. [Link]
-
Photodissociation Dynamics of the Cyclohexyl Radical from the 3p Rydberg State at 248 nm. (2021). Neumark Group. [Link]
-
Degano, I., et al. (2012). Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging. ResearchGate. [Link]
-
Spanu, D., et al. (2024). (PDF) Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. ResearchGate. [Link]
-
Chen, Y.-A., et al. (2024). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry A. [Link]
-
Ryazanov, M., et al. (n.d.). Photodissociation Dynamics of the Cyclohexyl Radical from the 3p Rydberg State at 248 nm. ChemRxiv. [Link]
-
Lee, S., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. MDPI. [Link]
-
Al-Haj, N., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. MDPI. [Link]
-
21.7: Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]
-
Sravani, G., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
N-Methylpropanamide. (n.d.). PubChem. [Link]
-
Livneh, Z., et al. (n.d.). Light-induced free radical alkylation of polynucleotides and their enzymatic digestion. [Link]
-
Öztürk, N., & Gökce, H. (n.d.). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N- phenylpropanamide. DergiPark. [Link]
-
Applications of Ultraviolet-Visible Molecular Absorption Spectrometry. (n.d.). NanoQAM. [Link]
Sources
- 1. Theoretical analysis of the Norrish reaction mechanism in aliphatic polyamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sanger's Reagent Sensitized Photocleavage of Amide Bond for Constructing Photocages and Regulation of Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welltchemicals.com [welltchemicals.com]
- 12. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. 3vsigmausa.com [3vsigmausa.com]
- 16. hallstarbeauty.com [hallstarbeauty.com]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. A photochemical C=C cleavage process: toward access to backbone N-formyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 21. additivesforpolymer.com [additivesforpolymer.com]
- 22. HALS | Light Stabilizers for Plastics & Coatings | amfine.com [amfine.com]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 24. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 3-cyclohexyl-N-methylpropanamide
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-cyclohexyl-N-methylpropanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment, offering a comparative analysis with structurally related amides to provide a deeper understanding of the nuanced features of its ¹H NMR spectrum. We will explore the underlying principles governing the chemical shifts and coupling patterns, supported by experimental data from analogous compounds and established spectroscopic principles.
Introduction: The Structural Significance of Amides and the Power of NMR
Amides are fundamental functional groups in a vast array of biologically active molecules, including peptides, proteins, and pharmaceuticals. Their structural characterization is therefore of paramount importance in chemical and pharmaceutical research. ¹H NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the electronic environment of protons within a molecule, revealing crucial insights into molecular structure and conformation.[1][2]
The ¹H NMR spectrum of an amide is particularly informative due to the restricted rotation around the carbon-nitrogen (C-N) bond. This restricted rotation arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, imparting a partial double bond character to the C-N bond.[3][4] This phenomenon can lead to the observation of distinct signals for protons that might otherwise be considered chemically equivalent, offering a window into the molecule's conformational dynamics.
This guide will dissect the ¹H NMR spectrum of 3-cyclohexyl-N-methylpropanamide, a molecule that combines a flexible cyclohexyl ring, a propanamide linker, and an N-methyl group, presenting a rich tapestry of spectroscopic features.
Predicted ¹H NMR Spectrum of 3-cyclohexyl-N-methylpropanamide: A Detailed Interpretation
Figure 1. Structure of 3-cyclohexyl-N-methylpropanamide with predicted ¹H NMR chemical shifts for distinct proton environments.
Amide N-H Proton
-
Predicted Chemical Shift: ~7.5 - 8.5 ppm
-
Multiplicity: Broad singlet (br s)
-
Rationale: The amide proton is significantly deshielded due to the electronegativity of the adjacent nitrogen and the anisotropic effect of the carbonyl group. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5][6] In many cases, this signal appears as a broad singlet because of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.
N-Methyl Protons (-N-CH₃)
-
Predicted Chemical Shift: ~2.8 ppm
-
Multiplicity: Doublet (d)
-
Rationale: The methyl group attached to the nitrogen is deshielded by the electron-withdrawing amide functionality. Due to the partial double bond character of the C-N bond, rotation is restricted, and this methyl group will couple with the N-H proton, resulting in a doublet. The coupling constant (³J) is typically around 5 Hz.
Methylene Protons Alpha to the Carbonyl (α-CH₂)
-
Predicted Chemical Shift: ~2.2 ppm
-
Multiplicity: Triplet (t)
-
Rationale: These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them. They are coupled to the adjacent β-methylene protons, leading to a triplet multiplicity (n+1 rule, where n=2).
Methylene Protons Beta to the Carbonyl (β-CH₂)
-
Predicted Chemical Shift: ~1.5 ppm
-
Multiplicity: Multiplet (m)
-
Rationale: These protons are further from the carbonyl group and are therefore more shielded (upfield) compared to the α-protons. They are coupled to both the α-methylene protons and the methine proton of the cyclohexyl ring, resulting in a complex multiplet.
Cyclohexyl Protons
-
Predicted Chemical Shift: ~0.8 - 1.8 ppm
-
Multiplicity: Complex multiplets (m)
-
Rationale: The cyclohexyl ring protons reside in a complex environment. The methine proton (γ-CH) directly attached to the propanamide chain will be the most deshielded of the ring protons, likely appearing around 1.6-1.8 ppm as a multiplet. The remaining ten methylene protons of the cyclohexyl ring will produce a series of overlapping multiplets in the more shielded region of the spectrum, typically between 0.8 and 1.6 ppm. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and coupling constants, further contributing to the complexity of this region.
Comparative Analysis with Structurally Related Amides
To substantiate our predicted interpretation, we will compare it with the known ¹H NMR data of N-methylpropanamide and other N-substituted amides.
N-Methylpropanamide
The ¹H NMR spectrum of N-methylpropanamide provides a foundational comparison for the core amide and N-methyl fragments of our target molecule.[7][8][9]
| Protons | Chemical Shift (ppm) | Multiplicity |
| N-H | ~7.8 | br s |
| N-CH₃ | ~2.7 | d |
| α-CH₂ | ~2.2 | q |
| β-CH₃ | ~1.1 | t |
-
N-H and N-CH₃ Signals: The chemical shifts and multiplicities of the N-H and N-CH₃ protons in N-methylpropanamide are in excellent agreement with our predictions for 3-cyclohexyl-N-methylpropanamide. This confirms the characteristic electronic environment of the N-methyl amide group.
-
α-CH₂ Signal: The chemical shift of the α-methylene protons is also consistent. The multiplicity is a quartet in N-methylpropanamide due to coupling with the adjacent methyl group (n=3), whereas in our target molecule, it is a triplet due to coupling with a methylene group (n=2).
N-Cyclohexylformamide and other N-Cyclohexyl Amides
Examining amides with an N-cyclohexyl group provides insight into the expected signals from the cyclohexyl ring in our molecule of interest. For instance, in N-cyclohexylformamide, the cyclohexyl protons appear as a series of multiplets between approximately 1.0 and 1.9 ppm. Similarly, in N-cyclohexylbenzamide, the cyclohexyl protons are observed in the range of 1.1 to 2.1 ppm.[10] This supports our prediction that the cyclohexyl protons in 3-cyclohexyl-N-methylpropanamide will reside in the upfield region of the spectrum as complex, overlapping multiplets.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For amides, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often results in sharper N-H signals due to its hydrogen bond accepting nature.[5]
-
Concentration: Dissolve 5-10 mg of 3-cyclohexyl-N-methylpropanamide in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure the protons have fully relaxed between pulses.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 3-cyclohexyl-N-methylpropanamide is predicted to exhibit a set of characteristic signals that are highly informative for its structural verification. The deshielded amide and N-methyl protons, the distinct methylene signals of the propanamide backbone, and the complex upfield multiplets of the cyclohexyl ring all contribute to a unique spectroscopic fingerprint. By comparing these predicted features with the experimental data of simpler, structurally related amides, we can interpret the spectrum with a high degree of confidence. This guide provides a robust framework for researchers to not only assign the signals in the ¹H NMR spectrum of 3-cyclohexyl-N-methylpropanamide but also to appreciate the subtle electronic and conformational effects that govern its appearance.
References
-
University Chemistry. (2024). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]
-
Save My Exams. (2025). Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of N-cyclohexyl-2-(dimethyl carbamoyl) carbamothioyl) hydrazine-1-carboxamide (L). Retrieved from [Link]
-
RSC Publishing. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The amide proton NMR chemical shift and hydrogen-bonded structure of peptides and polypeptides in the solid state as studied by high-frequency solid-state 1H NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling constants (Hz) and chemical shifts (δ/ppm) for the major.... Retrieved from [Link]
-
American Chemical Society. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0148257). Retrieved from [Link]
-
Journal of Organic Chemistry. (1997). J. Org. Chem., Vol. 62, No. 21, 1997 7513. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). N-butyl-N-methylpropanamide. Retrieved from [Link]
-
NIST. (n.d.). Propanamide, N-methyl-. Retrieved from [Link]
-
PubMed. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]
-
Wikidata. (n.d.). N-methylpropanamide. Retrieved from [Link]
-
Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]
-
Vaia. (n.d.). Identify the compound with molecular formulaC 3 H 7 NO responsible for the 1 H NMR spectrum shown here. Retrieved from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. 4irsolutions.com [4irsolutions.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ01044C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Propanamide, N-methyl- [webbook.nist.gov]
- 9. N-methylpropanamide - Wikidata [wikidata.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Orthogonal Purity Validation of 3-cyclohexyl-N-methylpropanamide Reference Standards
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally anchored to the quality of the reference standards used. A reference standard, defined as a highly purified and well-characterized compound, serves as the benchmark against which all analytical measurements are made.[1] Its purity is not a mere number but a cornerstone of scientific validity, directly impacting the accuracy of assays, the quantification of impurities, and ultimately, the safety and efficacy of therapeutic agents.[2]
This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of a 3-cyclohexyl-N-methylpropanamide reference standard. We will move beyond procedural lists to explore the causality behind experimental choices, establishing a self-validating system of orthogonal methods. This multi-faceted approach, encompassing chromatographic purity, absolute assay, water content, residual solvents, and inorganic impurities, is indispensable for establishing a reference standard of the highest metrological quality.
The Principle of Orthogonality: A Multi-Pronged Approach to Purity
A single analytical method provides only one perspective on a compound's purity. To build a comprehensive and trustworthy purity profile, we must employ a suite of orthogonal techniques. Orthogonal methods are those that measure the same attribute (purity) through different physicochemical principles. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby providing a more accurate and holistic assessment.
Comparative Overview of Core Analytical Techniques
| Analytical Technique | Principle of Measurement | Aspect of Purity Assessed | Key Strengths | Limitations |
| HPLC/UHPLC | Differential partitioning between a mobile and stationary phase.[3] | Chromatographic Purity (Organic related substances & degradation products) | High resolution for complex mixtures; excellent quantitation capabilities.[4][5] | Requires impurities to have a chromophore for UV detection; may not detect highly volatile or non-volatile compounds. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei.[6][7] | Absolute Purity (Assay) | Primary ratio method traceable to SI units; does not require an identical reference standard for quantification.[8] | Can be subject to peak overlap; requires a high-purity internal standard; lower sensitivity than HPLC. |
| Mass Balance | Purity is calculated by subtracting all impurity contents from 100%.[9] | Absolute Purity (Assay) | Comprehensive approach accounting for all impurity types. | The final purity value is dependent on the accuracy of multiple independent tests. |
| Karl Fischer Titration | Stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[10][11] | Water Content | Highly specific to water, unlike 'Loss on Drying' methods.[12] | Can be affected by interfering substances that react with the KF reagent. |
| Headspace GC-FID | Partitioning of volatile compounds into the gas phase, followed by chromatographic separation. | Residual Solvents (Organic Volatile Impurities) | High sensitivity for volatile and semi-volatile organic compounds.[13] | Not suitable for non-volatile impurities. |
| Residue on Ignition | Gravimetric determination of non-volatile, inorganic residue after combustion. | Inorganic Impurities (Sulfated Ash) | Simple method to quantify total inorganic content.[2] | Non-specific; does not identify individual inorganic impurities. |
| LC-MS | Combines the separation power of LC with the mass-analyzing capability of MS.[14] | Impurity Identification & Structural Confirmation | Provides molecular weight and structural information for unknown impurities.[15][16][17] | Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. |
Workflow for Comprehensive Purity Validation
A logical, structured workflow is essential for the efficient and thorough characterization of a reference standard. The following diagram illustrates the decision-making process and the interplay between orthogonal analytical techniques.
Caption: Orthogonal workflow for reference standard purity validation.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
The first line of defense in purity assessment is HPLC, a technique that excels at separating and quantifying organic impurities related to the manufacturing process or degradation.[1] Adherence to pharmacopeial guidelines, such as USP General Chapter <621> Chromatography, ensures procedural consistency and allows for defined method adjustments.[18][19][20]
Causality in Method Development
Developing a robust, stability-indicating HPLC method is critical. The goal is to resolve the main component from all potential impurities. For a molecule like 3-cyclohexyl-N-methylpropanamide, a reversed-phase method is the logical starting point.
-
Column Choice: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a broad range of molecules. A column with dimensions like 150 mm x 4.6 mm and a 3-µm particle size provides a good balance of resolution, speed, and backpressure.
-
Mobile Phase: A gradient of a weak aqueous acid (e.g., 0.05% trifluoroacetic acid or 20 mM ammonium formate buffer) and an organic modifier (acetonitrile or methanol) is employed.[21] The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. A broad linear gradient (e.g., 10% to 95% acetonitrile) is used initially to elute all components and determine the complexity of the sample.[21]
-
Detection: UV detection is standard. The wavelength should be set at the absorbance maximum (λmax) of 3-cyclohexyl-N-methylpropanamide to maximize sensitivity, but monitoring at a lower wavelength (e.g., 220 nm) can also be beneficial for detecting impurities that may lack the specific chromophore of the parent compound.
Experimental Protocol: HPLC Purity
-
Standard and Sample Preparation:
-
Accurately prepare a stock solution of the 3-cyclohexyl-N-methylpropanamide reference standard candidate in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1.0 mg/mL.
-
Prepare a working solution at 0.5 mg/mL from the stock solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 150 mm x 4.6 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Analysis & Calculation:
-
Inject the working solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the chromatographic purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Absolute Purity (Assay) by Quantitative NMR (qNMR)
While HPLC provides a measure of chromatographic purity, it cannot provide an absolute purity value without being calibrated against a pre-existing, certified standard. Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified reference material (CRM) of a completely different, unrelated compound.[6][9]
Why qNMR is a Superior Choice for Assay
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[6][7] This allows for a direct, stoichiometric comparison between the analyte and an internal standard of known purity, bypassing the compound-specific response factors that can complicate chromatographic assays.
Experimental Protocol: qNMR Assay
-
Selection of Internal Standard: Choose a CRM with high purity (e.g., maleic acid, dimethyl sulfone) that has protons resonating in a clear region of the spectrum, away from the analyte's signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-cyclohexyl-N-methylpropanamide candidate standard into a vial.
-
Accurately weigh approximately 10 mg of the chosen internal standard CRM into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity (P_analyte) using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
W: Weight
-
P: Purity of the standard
-
Determination of Volatiles and Water Content
The purity value obtained from chromatographic and qNMR methods pertains to the organic solid. To arrive at a final, accurate purity, non-volatile and volatile impurities must be quantified and subtracted.
Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for water determination in pharmaceuticals due to its high specificity.[10][22] Unlike gravimetric "Loss on Drying" methods which measure any volatile component, KF titration is based on a chemical reaction that is exclusive to water.[12] The choice between volumetric and coulometric KF depends on the expected water content; volumetric is suited for levels above 0.1%, while coulometric is ideal for trace amounts.[11][12]
Protocol: Volumetric Karl Fischer Titration
-
Titrator Preparation: Standardize the KF reagent using a certified water standard or sodium tartrate dihydrate.[22]
-
Sample Analysis: Accurately weigh a suitable amount of the 3-cyclohexyl-N-methylpropanamide standard and introduce it into the titration vessel.
-
Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint.
-
Calculation: The instrument's software calculates the water content based on the titrant volume consumed.
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Residual solvents are organic volatile impurities remaining from the synthesis and purification process.[23] Because they have no therapeutic benefit and can be hazardous, their levels must be controlled according to guidelines like ICH Q3C and USP <467>.[23][24][25] HS-GC is the preferred method for this analysis.
Protocol: HS-GC for Residual Solvents
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling-point solvent (e.g., DMSO).
-
Incubation: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase above the liquid.
-
Injection & Analysis: A portion of the headspace gas is injected into the GC for separation and detection by a Flame Ionization Detector (FID).
-
Quantification: Solvent concentrations are determined by comparing peak areas to those of a standard solution containing known amounts of the expected residual solvents.
Inorganic Impurities by Residue on Ignition (Sulfated Ash)
This test quantifies the amount of inorganic material present in the sample.[2] The sample is charred and then ignited at a high temperature in the presence of sulfuric acid, which converts metal oxides and salts into non-volatile sulfates. The weight of the remaining residue represents the inorganic impurity content.
Synthesizing the Data: Final Purity Assignment
By combining the data from this orthogonal array of tests, a final purity value can be assigned using the mass balance approach. This method provides a comprehensive purity statement that accounts for all measured impurities.
Purity (Mass Balance) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Impurities by ROI)
This value should be in close agreement with the absolute purity determined by qNMR. A strong correlation between the mass balance and qNMR results provides high confidence in the certified purity of the 3-cyclohexyl-N-methylpropanamide reference standard.
Comparative Data Summary (Hypothetical Batches)
| Parameter | Batch A Result | Batch B Result | Methodology |
| Chromatographic Purity | 99.85% (Area %) | 99.52% (Area %) | HPLC-UV |
| Water Content | 0.08% | 0.21% | Karl Fischer Titration |
| Residual Solvents | 0.02% (Toluene) | 0.05% (Heptane) | Headspace GC-FID |
| Residue on Ignition | < 0.01% | 0.02% | Gravimetric |
| Purity by Mass Balance | 99.75% | 99.24% | Calculation |
| Purity by qNMR | 99.79% | 99.28% | ¹H qNMR |
| Final Assigned Purity | 99.8% ± 0.2% | 99.3% ± 0.2% | Average & Uncertainty |
Conclusion
The validation of a chemical reference standard like 3-cyclohexyl-N-methylpropanamide is a rigorous, multi-faceted process that demands scientific diligence and the application of orthogonal analytical principles. A simple chromatographic purity value is insufficient. By integrating high-resolution separation techniques like HPLC, the absolute quantification power of qNMR, and specific assays for water, residual solvents, and inorganic content, a scientifically sound and defensible purity value can be established. This comprehensive characterization ensures that the reference standard is fit for its intended purpose, providing the foundation for accurate, reliable, and reproducible results in research and quality control environments.
References
- Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
- Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
- USP-NF. (2023, November 1). <621> Chromatography.
- Mettler-Toledo. Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
- Thermo Fisher Scientific. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
- European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Purpose and use.
- News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Choi, K., & Ahn, S. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
- Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- Precisa. (2026, February 16). Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Labmix24. European Pharmacopoeia (Ph. Eur.) Reference Standards.
- Pharmaceutical Technology. (2026, February 16). Residual Solvent Analysis in Pharmaceuticals.
- National Center for Biotechnology Information (PMC). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards.
- Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
- ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
- imChem. 500 000+ consumables chromatography references, HPLC, GC and more - European Pharmacopeia standards.
- Ahn, S., & Choi, K. (2021, January 14). (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
- ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
- Chemetrix. Residual Solvent Analysis of Pharmaceutical Products.
- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
- ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.
- LGC Standards. European Pharmacopoeia (Ph. Eur.) Reference Materials.
- Labsolution. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2.
- Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
- Grodowska, K., & Parczewski, A. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
- Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development.
- Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
- CPHI Online. European Pharmacopoeia (Ph. Eur.) Reference Standards.
- Sigma-Aldrich. Analytical Reference Materials for Pharma QC.
- Chromatography Today. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
- National Center for Biotechnology Information (PMC). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
- Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION.
- MilliporeSigma. (2024, June 10). Certified Reference Material - Certificate of Analysis.
- The Pharmaceutical and Chemical Journal. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. tpcj.org [tpcj.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 11. news-medical.net [news-medical.net]
- 12. toptec.pk [toptec.pk]
- 13. resolvemass.ca [resolvemass.ca]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. scispace.com [scispace.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. uni-onward.com.tw [uni-onward.com.tw]
- 20. uspbpep.com [uspbpep.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. pharmtech.com [pharmtech.com]
- 24. chemetrix.co.za [chemetrix.co.za]
- 25. ptfarm.pl [ptfarm.pl]
Analytical Benchmarking: Elemental Analysis for 3-cyclohexyl-N-methylpropanamide
The following guide provides a rigorous technical analysis of Elemental Analysis (EA) data for 3-cyclohexyl-N-methylpropanamide , specifically designed for drug development professionals and synthetic chemists.
Unlike standard datasheets, this guide functions as a comparative validation framework , contrasting the "Gold Standard" of Combustion Analysis against orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
Executive Summary: The Case for Combustion Analysis
In the synthesis of lipophilic amides like 3-cyclohexyl-N-methylpropanamide (CAS 330855-40-8) , purity determination is often deceptively simple. While LC-MS confirms identity and qNMR assesses soluble organic impurities, neither method effectively detects inorganic salts, trapped moisture, or non-protonated occlusions that plague scale-up synthesis.
Elemental Analysis (CHN) remains the only absolute method for determining bulk purity. For this compound, a deviation of >0.4% from theoretical values is the critical "Fail" metric that signals solvent entrapment (often dichloromethane or ethyl acetate) or incomplete coupling reagent removal—impurities that can poison downstream catalytic steps.
Chemical Specifications & Theoretical Baseline
Before analyzing experimental data, the theoretical baseline must be established with high precision.
Table 1: Theoretical Elemental Composition (Calculated)
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass % (Theoretical) |
| Carbon | C | 12.011 | 10 | 120.11 | 70.96% |
| Hydrogen | H | 1.008 | 19 | 19.15 | 11.31% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 8.27% |
| Oxygen | O | 15.999 | 1 | 16.00 | 9.45% |
Critical Insight: The high carbon content (approx. 71%) makes this compound highly sensitive to incomplete combustion if the oxidation furnace is not optimized (suggested temp: >980°C).
Comparative Performance: EA vs. Alternatives
Why rely on EA when HRMS is faster? The table below objectively compares the "performance" of these analytical methods in the context of validating 3-cyclohexyl-N-methylpropanamide.
Table 2: Methodological Comparison Guide
| Feature | Elemental Analysis (Combustion) | HRMS (ESI-TOF) | qNMR ( |
| Primary Metric | Bulk Purity (Mass Fraction) | Molecular Formula (m/z) | Molar Ratio (Integration) |
| Blind Spot | Does not identify structure of impurity. | Inorganic salts , moisture, non-ionizable impurities. | Solvent peaks under product signals; inorganic salts. |
| Precision | |||
| Solvent Detection | Highly sensitive (C/N ratio shifts). | Poor (Solvents often lost in source). | Good (if peaks are distinct). |
| Verdict | Required for Publication. The only proof of "dry" solid. | Identity Only. Cannot prove bulk purity. | Orthogonal Support. Best for organic impurity ID. |
Experimental Data: Pass/Fail Scenarios
The following data sets represent typical results obtained during the scale-up of 3-cyclohexyl-N-methylpropanamide.
Scenario A: The "False Positive" (Wet Sample)
Sample was dried on a rotovap but not under high vacuum. It contains 3% residual Dichloromethane (DCM).
| Element | Theoretical (%) | Found (%) | Deviation | Status | Interpretation |
| C | 70.96 | 68.50 | -2.46 | FAIL | Carbon is low due to heavy Cl atoms in DCM diluting the mass. |
| H | 11.31 | 10.95 | -0.36 | PASS | Hydrogen deviation is often masked in wet samples. |
| N | 8.27 | 7.95 | -0.32 | PASS | Nitrogen is slightly low, but within marginal error. |
Scenario B: The "Publication Grade" (Optimized)
Sample was recrystallized from Hexane/EtOAc and dried at 40°C (2 mbar) for 12 hours.
| Element | Theoretical (%) | Found (%) | Deviation | Status | Interpretation |
| C | 70.96 | 70.88 | -0.08 | PASS | Excellent combustion. |
| H | 11.31 | 11.35 | +0.04 | PASS | Indicates no significant water retention. |
| N | 8.27 | 8.25 | -0.02 | PASS | Confirms stoichiometry. |
Validated Experimental Protocol
To achieve the "Scenario B" results, the following protocol must be strictly followed. This workflow ensures the removal of the "persistent solvent shell" often found in cyclohexyl-derivatives.
Phase 1: Sample Preparation (Crucial)
-
Recrystallization: Dissolve crude amide in minimal hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool to 4°C.
-
Filtration: Collect crystals via vacuum filtration.
-
Drying (The Differentiator):
-
Place sample in a vacuum drying pistol.
-
Solvent: Refluxing acetone (boiling point 56°C) in the heating bulb.
-
Vacuum: Maintain
for minimum 8 hours. -
Why? Amides form strong hydrogen bonds with water/solvents. Standard rotary evaporation is insufficient.
-
Phase 2: Combustion Analysis (Instrumental)
-
Calibration: Calibrate CHN analyzer using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%). This standard closely matches the %C of our target (70.96%), minimizing linearization errors.
-
Weighing: Weigh
mg of sample into a tin capsule using a microbalance (readability mg). Fold capsule to exclude atmospheric nitrogen. -
Oxidation: Flash combustion at 1020°C with oxygen boost.
-
Reduction: Copper reduction column at 650°C.
-
Detection: TCD (Thermal Conductivity Detector) or IR.
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for validating the compound. It highlights why EA is the final "Gatekeeper" before biological testing.
Caption: Validation workflow demonstrating the critical role of EA as the final purity gatekeeper, distinguishing between solvent contamination and structural impurities.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA). [Link]
-
PubChem. Compound Summary: 3-cyclohexylpropanamide (Analogous Structure).[3] National Library of Medicine. [Link]
Sources
Safety Operating Guide
3-Cyclohexyl-N-methylpropanamide: Proper Disposal Procedures
Executive Summary & Immediate Directive
Do not dispose of 3-cyclohexyl-N-methylpropanamide down the drain.
As a lipophilic organic amide (CAS: 330855-40-8 or related analogs), this compound poses a risk of bioaccumulation and aquatic toxicity.[1] It does not hydrolyze rapidly in water and will persist in plumbing traps, creating long-term contamination hazards.[1]
The only authorized disposal method is high-temperature incineration via a licensed hazardous waste hauler.
Quick Reference Matrix
| Parameter | Operational Standard |
| Waste Stream | Organic Chemical Waste (Non-Halogenated preferred, unless mixed) |
| RCRA Status | Generally Non-Listed (unless characteristic); Manage as Hazardous (Irritant) |
| Segregation | Segregate from Strong Oxidizers and Aqueous Acids |
| Container | HDPE or Glass with PTFE-lined cap |
| Labeling | Must include full IUPAC name.[1][2] Do not use abbreviations (e.g., "CMP"). |
Chemical Hazard Profile & Classification
To safely manage disposal, you must understand the physicochemical behavior of the compound.[1]
-
Chemical Nature: Secondary Amide.
-
Reactivity: Relatively stable under neutral conditions. Hydrolyzes in the presence of strong acids or bases under heat, releasing N-methylamine (flammable gas/liquid) and 3-cyclohexylpropanoic acid.[1]
-
Physical State: Typically a viscous oil or low-melting solid depending on purity.
-
Primary Hazards:
-
Irritant (H315/H319): Causes skin and severe eye irritation.
-
Aquatic Toxicity: High lipophilicity (cyclohexyl ring) suggests potential for bioconcentration.
-
Pre-Disposal Protocol: Segregation & Packaging
Expert Insight: The most common compliance failure is "commingling." Mixing amides with oxidizing acids (e.g., Nitric Acid) in a waste drum can generate heat and nitrogen oxides (NOx).[1]
Step 1: Segregation Logic
Isolate 3-cyclohexyl-N-methylpropanamide from:
-
Strong Oxidizers: Peroxides, Nitrates, Chromates.[1]
-
Reactive Metals: Sodium, Potassium (risk of reduction).
-
Aqueous Streams: Do not mix with water-based waste; this increases disposal volume and cost.
Step 2: Container Selection[3][4][5]
-
Solid Waste: Use wide-mouth HDPE jars.
-
Liquid/Oil Waste: Use amber glass or HDPE bottles.
-
Closure: Caps must be PTFE-lined to prevent plasticizer leaching from the cap liner into the organic waste.
Disposal Workflow (Step-by-Step)
This protocol utilizes the "Pack and Ship" methodology, which is safer and more compliant than in-lab neutralization.[1]
Phase A: Waste Characterization
Determine if the waste is "Pure Substance" or "Mixture."
-
If Pure: Label as "3-cyclohexyl-N-methylpropanamide."[3]
-
If Mixture (e.g., reaction mother liquor): List all solvents (e.g., "Dichloromethane 90%, 3-cyclohexyl-N-methylpropanamide 10%"). Note: If halogenated solvents are present, the entire stream is Halogenated Waste.[1]
Phase B: Labeling & Storage[4][7]
-
Affix a Hazardous Waste tag.
-
Check the box for "Toxic" and "Irritant" .
-
Write the Start Date of accumulation (Federal Law limits storage time, typically 90 or 180 days depending on generator status).
-
Store in a Secondary Containment Tray (polypropylene) to catch potential leaks.
Phase C: Hand-off
Transfer to your facility's Satellite Accumulation Area (SAA). Ensure the container is hermetically sealed —funnels must be removed.
Visualization: Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this compound.
Caption: Operational workflow for categorizing and packaging 3-cyclohexyl-N-methylpropanamide based on physical state and solvent presence.
Spill Response Protocol
In the event of a benchtop spill, immediate containment is required to prevent surface contamination.[1]
| Spill Type | Absorbent Material | Procedure |
| Solid/Powder | Wet Paper Towel | 1. Dampen towel to prevent dust.2. Wipe gently.3. Place towel in solid waste bag. |
| Liquid/Oil | Vermiculite or Sand | 1.[4] Dike the edges of the spill.2.[4] Cover with absorbent.3.[5] Scoop into a jar labeled "Spill Debris - Hazardous". |
| Solvent Mix | Activated Carbon Pads | 1. Apply pads immediately.2. Transfer to fume hood if volatile.3. Dispose as solvent waste. |
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] If heating or aerosolizing, use a fume hood.[1]
Regulatory Compliance (US Context)
While 3-cyclohexyl-N-methylpropanamide is not explicitly listed on the RCRA P-list or U-list, it must be managed under the "Cradle-to-Grave" principle.[1]
-
EPA Waste Code: If pure, it may not carry a code, but EHS best practice assigns D001 (if combustible liquid) or manages it as "Non-Regulated Hazardous Material."[1]
-
Generator Responsibility: You are responsible for characterizing the waste.[6] If you lack toxicity data, you must apply the "Universal Precautions" principle and manage it as highly toxic.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.gov. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. OSHA.gov. [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 3-Cyclohexylpropanamide | C9H17NO | CID 551691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-cyclohexyl-N-methylpropanamide | 330855-40-8 [sigmaaldrich.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. odu.edu [odu.edu]
- 7. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 3-cyclohexyl-N-methylpropanamide
Executive Safety Summary
3-Cyclohexyl-N-methylpropanamide (CAS: 330855-40-8) is a specialized amide intermediate used in medicinal chemistry.[1][2][3] While specific GHS data for this exact CAS is often limited in public repositories, its structural classification as an N-methyl substituted amide necessitates a strict safety protocol derived from its structural analogs (e.g., N-methylpyrrolidone, N,N-dimethylacetamide).[1][2][3]
Critical Hazard Alert: N-methyl amides are known skin permeators .[1][2][3] They can facilitate the transdermal absorption of other toxic solutes dissolved within them.[2][3] Standard nitrile gloves often provide insufficient protection against prolonged contact with liquid N-methyl amides.[1][2][3]
Immediate Action Required:
-
Containment: Handle exclusively in a certified chemical fume hood.
-
Skin Protection: Do not rely on single-layer nitrile gloves for liquid handling.[1][2][3]
-
Reproductive Risk: Treat as a potential reproductive toxin (Precautionary Principle applied to N-methyl amides).[1][2][3]
Hazard Identification & Risk Assessment
This assessment applies the Precautionary Principle , utilizing Structure-Activity Relationship (SAR) data from homologous N-methyl amides.[1][2][3]
| Hazard Class | GHS Classification (Projected) | Hazard Statement |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4][6][7] |
| Reproductive Toxicity | Category 1B / 2 | H360/H361: May damage fertility or the unborn child (Class effect of N-methyl amides).[2][3] |
| Specific Target Organ | Category 3 | H335: May cause respiratory irritation.[1][2][3][4] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >100 mg quantities.
Hand Protection Strategy
Scientific Rationale: N-methyl amides can permeate nitrile rubber.[1][2][3] For solid handling, nitrile is acceptable.[1][3] For solutions or liquid forms, higher barrier materials are required.[1][3]
| Task | Primary Glove | Secondary Glove | Max Duration |
| Weighing Solid | Nitrile (min 5 mil) | None | 30 mins |
| Dissolving/Liquid Handling | Silver Shield / Laminate | Nitrile (Outer, for dexterity) | > 4 hours |
| Spill Cleanup | Butyl Rubber (min 25 mil) | None | Until cleanup complete |
Body & Respiratory Protection
-
Respiratory: N95/P100 respirators are insufficient for volatile organic vapors.[1][2][3] Use a Full-Face Respirator with Organic Vapor (OV) Cartridges only if working outside a fume hood (e.g., spill response).[1][2]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1][2][3] Safety glasses are inadequate for liquid handling due to splash risk.[1][2]
-
Clothing: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1][2][3]
PPE Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the correct glove material based on the state of matter and solvent presence.
Figure 1: Glove selection logic tree based on physical state and solvent interaction.[1][2][3]
Operational Protocol: Safe Handling Workflow
Step 1: Pre-Operational Checks
-
Verify Fume Hood: Sash height must be <18 inches; face velocity 80–100 fpm.[1][2][3]
-
Static Control: If the compound is a fine powder, use an anti-static gun or ionizer to prevent dispersal during weighing.[1][2][3]
-
Decontamination Prep: Prepare a beaker of 10% aqueous sodium carbonate (
) or simple soap water for immediate wipe-down of tools.[1][2][3]
Step 2: Weighing & Transfer
-
Technique: Use the "closed-transfer" method where possible. Weigh into a tared vial, cap immediately, and transport to the reaction vessel.
-
Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.[2][3]
-
Heating: If heating is required (>50°C), ensure a reflux condenser is attached before heating begins to prevent vapor escape.[1][2][3]
Step 3: Post-Experiment Hygiene
-
Glove Removal: Use the "beak" method (pulling one glove off using the other, turning it inside out) to avoid skin contact with the outer surface.[1][3]
-
Hand Washing: Wash hands with soap and cool water for 2 minutes.[1][2][3] Avoid hot water, which opens pores and increases absorption potential.[1][3]
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Drench: Flush with water for 15 mins.[1][2][3] Do NOT use solvents (ethanol/DMSO) to wipe skin; this accelerates absorption.[2][3] | Seek medical evaluation if redness persists.[1][2][3] |
| Eye Contact | Irrigate: Use eyewash station for 15 mins, holding eyelids open.[1][2][3] | Transport to ER immediately (Ophthalmology consult).[1][2][3] |
| Inhalation | Evacuate: Move to fresh air. | If breathing is difficult, administer oxygen (trained personnel only).[1][2][3] |
| Spill (<50 mL) | Cover with absorbent pads.[2] Wipe with soap/water.[1][2][3] | Dispose of pads as hazardous chemical waste.[1][2][3] |
Disposal & Logistics
-
Waste Categorization: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).[1][2][3]
-
Labeling: Must be clearly labeled "Contains 3-Cyclohexyl-N-methylpropanamide – Potential Reproductive Toxin."[1][2][3]
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream to prevent exothermic degradation.[1][3]
References
-
PubChem. (2025).[1][2] 3-Cyclohexyl-N-methylpropanamide Compound Summary. National Library of Medicine.[1][2][3] [Link][2][3]
-
ECHA. (2024).[1][2][3] Substance Information: N-methyl substituted amides and reproductive toxicity alerts. European Chemicals Agency.[1][2][3] [Link][2][3]
-
OSHA. (2024). Laboratory Safety Guidance: Working with Reproductive Toxins. Occupational Safety and Health Administration.[2][3][8][9] [Link]
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. 3-Cyclohexylpropanamide | C9H17NO | CID 551691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. greenfield.com [greenfield.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. opcw.org [opcw.org]
- 9. N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
